molecular formula C9H10ClNO2 B2705384 2-Chloro-4-(dimethylamino)benzoic acid CAS No. 3975-63-1

2-Chloro-4-(dimethylamino)benzoic acid

Cat. No.: B2705384
CAS No.: 3975-63-1
M. Wt: 199.63
InChI Key: ZDUUBBRIAMRINP-UHFFFAOYSA-N
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Description

2-Chloro-4-(dimethylamino)benzoic acid is a high-purity chemical reagent intended for research and development purposes. This compound belongs to the class of substituted benzoic acids, which are valuable building blocks in medicinal and organic chemistry. Structurally, it features both a dimethylamino group and a chloro substituent on a benzoic acid backbone. Related chemical entities, such as other dimethylaminobenzoic acid isomers, are known to be used in biochemical assays, for instance, in the chromogenic determination of peroxidase and lipoxygenase activity . Furthermore, the dimethylaminoethoxy pharmacophore, a related functional group, is recognized for its significance in drug design and has been incorporated into molecules with documented antiparasitic activity, particularly against Entamoeba histolytica . This suggests potential research applications for derivatives of this compound in the synthesis and biological evaluation of novel therapeutic agents. Researchers can utilize this compound as a key intermediate for further chemical functionalization, such as amide or hydrazide formation, to create compound libraries for biological screening. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications. Key Specifications: • Compound Class: Substituted Benzoic Acid • Research Applications: Biochemical Reagent, Pharmaceutical Intermediate, Organic Synthesis Building Block • Note: The specific CAS Number, molecular weight, and melting point for this exact compound should be verified from the product's Certificate of Analysis (CoA).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-(dimethylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-11(2)6-3-4-7(9(12)13)8(10)5-6/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUUBBRIAMRINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure of 2-Chloro-4-(dimethylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Monograph / Chemical Profile Subject: 2-Chloro-4-(dimethylamino)benzoic acid (Substituted Benzoate Scaffold) Audience: Medicinal Chemists, Process Chemists, and Materials Scientists.[1][2]

Executive Summary: The "Push-Pull" Scaffold

This compound represents a highly specialized intermediate in organic synthesis.[1][2] Structurally, it combines a strong electron-donating group (EDG), the dimethylamine, with an electron-withdrawing group (EWG), the carboxyl moiety, modulated by an ortho-chloro substituent.[1]

This specific substitution pattern creates a unique electronic environment. Unlike its parent compound, 4-(dimethylamino)benzoic acid (a common UV absorber), the introduction of the chlorine atom at the 2-position introduces steric orthogonality and inductive withdrawal , altering the pKa of the carboxylic acid and the planarity of the molecule. This makes it a critical scaffold for:

  • Medicinal Chemistry: As a bioisostere for anthranilic acid derivatives in kinase inhibitor design.

  • Materials Science: In the synthesis of twisted intramolecular charge transfer (TICT) fluorophores.

  • Anesthetics: As a tertiary amine derivative of the chloroprocaine family.

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9][10][11][12][13]

The molecule is an amphoteric species, though the basicity of the nitrogen is significantly attenuated by resonance delocalization into the benzene ring.

PropertyValue / DescriptionNote
IUPAC Name This compound
Molecular Formula C₉H₁₀ClNO₂
Molecular Weight 199.63 g/mol
Predicted pKa (Acid) ~3.8 - 4.0More acidic than benzoic acid (4.[1][2]2) due to o-Cl inductive effect.
Predicted pKa (Base) ~2.5 - 3.0Conjugate acid of the aniline nitrogen.
LogP (Predicted) 2.45Moderate lipophilicity suitable for drug scaffolds.
H-Bond Donors 1 (COOH)
H-Bond Acceptors 3 (C=O, OH, N)
Appearance Off-white to pale yellow crystalline solidOxidation of the amine can lead to darkening over time.[1]
Structural Analysis (The Ortho-Effect)

The 2-chloro substituent exerts a "Twisted Carboxylate" effect.[1][2] Steric repulsion between the chlorine lone pairs and the carbonyl oxygen forces the carboxylic acid group out of the plane of the benzene ring. This de-conjugation increases the acidity of the proton relative to the non-chlorinated analog.

Synthetic Methodologies

Critical Note on Regioselectivity: A naive approach attempting direct chlorination of 4-(dimethylamino)benzoic acid will fail to yield the 2-chloro isomer efficiently.[1][2] The dimethylamino group is a powerful ortho/para director, while the carboxyl group is meta directing.

  • Direct Chlorination: Directs primarily to position 3 (ortho to the amine).

  • Recommended Route: Reductive alkylation of a pre-chlorinated precursor.

Protocol A: Reductive Methylation (Gold Standard)

This route ensures 100% regiochemical fidelity by starting with the chlorine atom already in position.

Precursor: 4-Amino-2-chlorobenzoic acid (CAS: 2499-02-7).[1][2]

Reagents:

  • Formaldehyde (37% aq. solution) or Paraformaldehyde.

  • Reducing Agent: Sodium Cyanoborohydride (NaBH₃CN) or Hydrogen/Pd-C.

  • Solvent: Methanol or Acetonitrile/Acetic Acid buffer.

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of 4-amino-2-chlorobenzoic acid in 50 mL Methanol.

  • Acidification: Adjust pH to ~4–5 using Glacial Acetic Acid. This promotes iminium ion formation.

  • Addition: Add 5.0 equivalents of Formaldehyde solution. Stir for 30 minutes at room temperature to form the Schiff base/iminium species.

  • Reduction: Cool to 0°C. Slowly add 3.0 equivalents of NaBH₃CN.

    • Mechanism:[1][2] The hydride attacks the iminium carbon selectively.

  • Workup: Quench with water. Neutralize to isoelectric point to precipitate the product. Recrystallize from Ethanol/Water.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Precursor: 2,4-Dichlorobenzoic acid or Methyl 2,4-dichlorobenzoate.[1] Reagent: Dimethylamine (anhydrous or 40% aq).

  • Constraint: This method requires high temperature or pressure. The 4-position chlorine is activated by the ortho-carboxyl group (or ester), but the 2-position is also susceptible to attack.[1][2] This route often yields a mixture of 2-amino and 4-amino isomers, requiring difficult chromatographic separation.[1][2] Protocol A is superior for purity.

Visualization: Synthetic Pathway & Logic[1][2][3]

The following diagram illustrates the logic flow for selecting the correct synthetic route to avoid regio-isomer impurities.

SynthesisLogic Start Target: this compound Route1 Route A: Direct Chlorination of 4-(dimethylamino)benzoic acid Start->Route1 Naive Approach Route2 Route B: Reductive Methylation of 4-amino-2-chlorobenzoic acid Start->Route2 Recommended Result1 FAILURE: Yields 3-Chloro isomer (Directed by Amine) Route1->Result1 Step1 Step 1: Imine Formation (HCHO, H+) Route2->Step1 Result2 SUCCESS: Retains 2-Chloro position High Purity Step2 Step 2: Hydride Reduction (NaBH3CN) Step1->Step2 Step2->Result2

Figure 1: Decision tree highlighting the regiochemical necessity of the reductive methylation pathway over direct halogenation.

Applications in Drug Discovery[3][9][14]

The "Scaffold Hopping" Strategy

In kinase inhibitor development, the anthranilic acid moiety is a common pharmacophore. However, primary amines can be metabolic soft spots (acetylation/glucuronidation).

  • Modification: Replacing the primary amine with a dimethylamine blocks N-acetylation.[1][2]

  • Effect: The 2-chloro group locks the conformation relative to the binding pocket, potentially improving selectivity for hydrophobic pockets in enzymes like MEK or EGFR .

Fluorescent Probes

The 4-dimethylaminobenzoic acid core is a classic "Push-Pull" fluorophore.[1][2]

  • Mechanism: Excitation causes charge transfer from the Nitrogen lone pair to the Carboxyl group.

  • The 2-Chloro Impact: The steric bulk of the chlorine twists the carboxyl group, decoupling the conjugation slightly. This can lead to Stokes shift modulation , making this molecule useful for designing environment-sensitive fluorescent probes (e.g., for sensing local pH or viscosity in cells).

Analytical Characterization

To validate the synthesis of this compound, the following spectral signatures must be confirmed.

1H NMR (DMSO-d6, 400 MHz) Prediction
Shift (δ ppm)MultiplicityIntegrationAssignment
12.5 - 13.0Broad Singlet1H–COOH (Carboxylic Acid)
7.75Doublet (J=8.8 Hz)1HH-6 (Aromatic, ortho to COOH)
6.75Doublet (J=2.5 Hz)1HH-3 (Aromatic, ortho to Cl)
6.60Doublet of Doublets1HH-5 (Aromatic, meta to COOH)
3.00Singlet6H–N(CH₃)₂ (Dimethylamino)

Diagnostic Peak: The singlet at ~3.00 ppm confirms the dimethylation. The coupling pattern (d, d, dd) confirms the 1,2,4-substitution pattern.

Safety & Handling (SDS Summary)

While specific toxicological data for this exact derivative may be sparse, it should be handled according to the protocols for Chloroprocaine intermediates and Benzoic acid derivatives .

  • GHS Classification:

    • Skin Irrit. 2 (H315): Causes skin irritation.

    • Eye Irrit. 2A (H319): Causes serious eye irritation.

    • STOT SE 3 (H335): May cause respiratory irritation.

  • Handling: Use a fume hood to avoid inhalation of dust. Wear nitrile gloves.

  • Storage: Store in a cool, dry place away from strong oxidizing agents. The amine is susceptible to oxidation; storage under nitrogen is recommended for long-term purity.[1][2]

References

  • PubChem. (n.d.). Compound Summary: 4-(Dimethylamino)benzoic acid.[3][4][5][6][7] National Library of Medicine. Retrieved from [Link]

    • Context: Source for base scaffold properties and pKa comparisons.
  • NIST Chemistry WebBook. (2023). Benzoic acid, 4-amino-2-chloro-, 2-(diethylamino)ethyl ester.[1][2][8] National Institute of Standards and Technology. Retrieved from [Link]

    • Context: Validates the 4-amino-2-chloro substitution pattern found in the pharmaceutical Chloroprocaine, serving as the starting m
  • Context: Reference for the precursor availability and handling of ortho-chloro benzoic acids.
  • Gribble, G. W., & Nutaitis, C. F. (1985). Sodium Cyanoborohydride in Carboxylic Acid Media. Organic Preparations and Procedures International.

Sources

Introduction: The Significance of Ionization Constants in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Acidity and pKa of 2-Chloro-4-(dimethylamino)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. It governs critical attributes such as solubility, absorption, distribution, metabolism, and excretion (ADME).[1][2][3] For ionizable molecules, the pKa value dictates the extent of ionization at a given pH, which in turn affects the molecule's ability to permeate biological membranes, bind to its target receptor, and its overall bioavailability. An in-depth understanding of a compound's pKa is therefore indispensable in the rational design and development of new therapeutic agents.[2]

This guide provides a comprehensive technical overview of the acidity and pKa of this compound, a substituted benzoic acid derivative of interest in medicinal chemistry. Due to the absence of a publicly available, experimentally determined pKa for this specific molecule, this document will elucidate the theoretical principles governing its acidity, provide data for structurally related analogs to inform a reasoned estimation, and present a detailed, field-proven experimental protocol for its precise determination.

Molecular Structure and the Interplay of Substituent Effects on Acidity

The acidity of a benzoic acid derivative is modulated by the electronic effects of the substituents on the aromatic ring. These effects, primarily inductive and resonance effects, influence the stability of the carboxylate anion formed upon deprotonation.

  • The Carboxylic Acid Group: The primary acidic functional group is the carboxylic acid (-COOH), which can donate a proton to form a carboxylate anion (-COO⁻). The pKa of unsubstituted benzoic acid is approximately 4.2.[4][5]

  • The Chloro Group (-Cl): Positioned at the 2- (or ortho-) position, the chlorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect helps to delocalize and stabilize the negative charge of the carboxylate anion, thereby increasing the acidity and lowering the pKa. The pKa of 2-chlorobenzoic acid is 2.9, demonstrating this acid-strengthening effect.[6]

  • The Dimethylamino Group (-N(CH₃)₂): Located at the 4- (or para-) position, the dimethylamino group has a dual electronic influence. It has a weak electron-withdrawing inductive effect but a strong electron-donating resonance effect (+R). The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, increasing the electron density at the carboxyl group. This destabilizes the carboxylate anion, making the compound less acidic and increasing the pKa. For example, 4-(dimethylamino)benzoic acid has a pKa of 6.03.[7][8]

Predicted Acidity of this compound:

The opposing electronic effects of the chloro and dimethylamino groups make a precise a priori prediction of the pKa challenging. However, we can infer that the strong electron-withdrawing inductive effect of the ortho-chloro group will likely have a more pronounced acid-strengthening effect than the electron-donating resonance effect of the para-dimethylamino group. Therefore, the pKa of this compound is expected to be lower (more acidic) than that of 4-(dimethylamino)benzoic acid (pKa ≈ 6.03) and likely closer to, but slightly higher than, that of 2-chlorobenzoic acid (pKa ≈ 2.9).

Comparative pKa Values of Related Benzoic Acid Derivatives

To provide a quantitative context for estimating the pKa of the title compound, the following table summarizes the experimental pKa values of relevant substituted benzoic acids.

Compound NameSubstituentspKa ValueKey Electronic Effect(s) Influencing Acidity
Benzoic AcidNone4.19[5]Baseline acidity
2-Chlorobenzoic Acid2-Cl2.9[6]Strong electron-withdrawing inductive effect (-I)
3-Chlorobenzoic Acid3-Cl3.8[6]Electron-withdrawing inductive effect (-I)
4-Chlorobenzoic Acid4-Cl4.0[6]Electron-withdrawing inductive effect (-I)
4-(Dimethylamino)benzoic Acid4-N(CH₃)₂6.03[7][8]Strong electron-donating resonance effect (+R)
2-Amino-4-chlorobenzoic acid2-NH₂, 4-ClN/A-I from Cl, +R from NH₂

Experimental Determination of pKa: A Validated Protocol

For the definitive determination of the pKa of this compound, potentiometric titration is the gold-standard method due to its precision, reliability, and the commercial availability of automated systems.[1][9][10] This method involves monitoring the pH of a solution of the compound as a titrant of known concentration is incrementally added. The pKa is then determined from the inflection point of the resulting titration curve.[2][9][11]

Detailed Step-by-Step Methodology for Potentiometric Titration

1. Materials and Reagents:

  • This compound (high purity)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Potassium Chloride (KCl) for maintaining ionic strength

  • High-purity water (e.g., Milli-Q or equivalent)

  • pH buffer solutions (pH 4.00, 7.00, and 10.00) for calibration

2. Equipment:

  • Automated titrator or a manual titration setup with a high-precision burette

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

  • Analytical balance

3. Experimental Procedure:

  • Calibration: Calibrate the pH meter using the standard buffer solutions (pH 4, 7, and 10) to ensure accurate pH measurements.[10]

  • Sample Preparation: Accurately weigh a sufficient amount of this compound to prepare a solution with a concentration of at least 10⁻⁴ M.[9][10] Dissolve the compound in a known volume of high-purity water. A co-solvent like methanol may be used if solubility is low, but the resulting pKa will be for that specific solvent mixture.[9]

  • Ionic Strength Adjustment: Add a calculated amount of KCl to the sample solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[10]

  • Initial pH Adjustment: Adjust the initial pH of the solution to the acidic range (e.g., pH 2.0) using the standardized 0.1 M HCl solution. This ensures the complete protonation of the carboxylic acid group before starting the titration.

  • Titration: Place the solution in a reaction vessel on a magnetic stirrer and immerse the pH electrode.[10] Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution. Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the curve.[10] This point can be accurately determined from the inflection point of the first derivative of the titration curve.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH Meter (pH 4, 7, 10) B Prepare Analyte Solution (≥10⁻⁴ M) A->B C Adjust Ionic Strength (e.g., 0.15 M KCl) B->C D Acidify Solution (to pH ~2 with HCl) C->D E Titrate with Standardized NaOH D->E F Record pH vs. Volume of Titrant E->F G Plot Titration Curve (pH vs. Volume) F->G H Determine Half-Equivalence Point G->H I pKa = pH at Half-Equivalence H->I

Caption: Workflow for pKa determination by potentiometric titration.

Acid-Base Equilibrium in Solution

The ionization of this compound in an aqueous solution is a reversible equilibrium. The pKa value represents the pH at which the concentrations of the protonated (acidic) and deprotonated (conjugate base) forms of the molecule are equal.

Equilibrium Diagram

Caption: Ionization equilibrium of this compound.

Conclusion

References

  • Development of Methods for the Determination of pKa Values - PMC. (n.d.).
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.).
  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.).
  • Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator - SCIRP. (2014). American Journal of Analytical Chemistry, 5, 1290-1301.
  • Streamline pKa Value Determination Using Automated UV/Vis-Titration - Mettler Toledo. (n.d.).
  • How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. (n.d.).
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024). Journal of Research in Pharmacy, 4(2), 46-50.
  • Streamline pKa Value Determination Using Automated UV/Vis-Titration - Mettler Toledo. (n.d.).
  • 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid - Sigma-Aldrich. (n.d.).
  • 2-Amino-4-chloro-3-methylbenzoic Acid | High-Purity Reagent - Benchchem. (n.d.).
  • Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. (2025).
  • 4-(Dimethylamino)benzoic Acid. (n.d.).
  • Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid - PrepChem.com. (n.d.).
  • Kütt, A., Selberg, S., Kaljurand, I., Tshepelevitsh, S., Heering, A., Darnell, A., Kaupmees, K., Piirsalu, M., & Leito, I. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters.
  • 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid synthesis - ChemicalBook. (n.d.).
  • 2-Chloro-4-(2-N,N-dimethylsulfamoylphenyl)benzoic acid - Sigma-Aldrich. (n.d.).
  • Benzoic acid, 4-amino-2-chloro-, 2-(diethylamino)ethyl ester - NIST WebBook. (n.d.).
  • 2-Chloro-4-(hydroxymethyl)benzoic acid - Benchchem. (n.d.).
  • Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents. (n.d.).
  • Why is benzoic acid more acidic than p-chlorobenzoic acid? - Quora. (2017).
  • 2-Chloro-4-methylbenzoic acid | C8H7ClO2 | CID 2735755 - PubChem - NIH. (n.d.).
  • Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids - Benchchem. (2025).
  • Organic Syntheses Procedure. (n.d.).
  • 2-chloro-4-[(dimethylcarbamoyl)amino]benzoic acid (C10H11ClN2O3) - PubChemLite. (n.d.).
  • 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid - Sigma-Aldrich. (n.d.).
  • Table of Acids with Ka and pKa Values* CLAS. (n.d.).
  • 4-(Dimethylamino)benzoic acid | C9H11NO2 | CID 12092 - PubChem. (n.d.).
  • (PDF) 2-Amino-4-chlorobenzoic acid - ResearchGate. (n.d.).
  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) - Chair of Analytical Chemistry. (2025).
  • Bordwell pKa Table - Organic Chemistry Data. (2017).
  • 4-dimethylamino benzoic acid - ChemBK. (2024).
  • 4-(Dimethylamino)benzoic acid 619-84-1 - Guidechem. (n.d.).
  • CAS No : 855198-14-0 | Product Name : 2-(Diethylamino)ethyl 2-chloro-4-(hydroxyamino)benzoate | Pharmaffiliates. (n.d.).
  • pKa Data Compiled by R. Williams pKa Values INDEX - Organic Chemistry Data. (2022).

Sources

An In-depth Technical Guide to the Solubility of 2-Chloro-4-(dimethylamino)benzoic Acid in Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial research for this technical guide yielded no specific, publicly available quantitative solubility data for 2-Chloro-4-(dimethylamino)benzoic acid. Consequently, this guide provides a comprehensive theoretical framework for its solubility, drawing upon established physicochemical principles and comparative data from the closely related and well-documented analog, 4-(dimethylamino)benzoic acid. The methodologies and principles discussed herein offer a robust foundation for experimental design and interpretation.

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This guide provides a detailed technical overview of the expected solubility characteristics of this compound in both aqueous and organic media. We will explore the molecular features of this compound that govern its solubility, predict its behavior in various solvent systems, and provide a comprehensive, field-proven protocol for the experimental determination of its solubility. This document is intended to serve as a practical resource for researchers and professionals engaged in the chemical and pharmaceutical sciences.

Physicochemical Properties and Molecular Structure Analysis

A thorough understanding of a compound's physicochemical properties is paramount to predicting its solubility. Due to the lack of specific experimental data for this compound, we will extrapolate from its constituent parts and compare it to the known properties of 4-(dimethylamino)benzoic acid.

Table 1: Physicochemical Properties of 4-(Dimethylamino)benzoic Acid and Predicted Influence on this compound

Property4-(Dimethylamino)benzoic AcidPredicted Impact of 2-Chloro Substitution
Molecular Formula C9H11NO2C9H10ClNO2
Molecular Weight 165.19 g/mol 199.63 g/mol
Melting Point 241-243 °CLikely to be altered due to changes in crystal lattice energy.
pKa (Carboxylic Acid) ~5.0 (predicted)Expected to be lower (more acidic) due to the electron-withdrawing effect of the ortho-chloro group.
pKa (Dimethylamino) ~2.5 (predicted)May be slightly reduced due to the inductive effect of the chloro group.
logP (Octanol-Water) 1.8 (predicted for the neutral species)[1]Expected to be higher (more lipophilic) due to the addition of the chloro group.
Appearance White to off-white crystalline solid[2]Expected to be a crystalline solid.

The molecular structure of this compound features a benzoic acid core with two key functional groups that dictate its solubility: a basic dimethylamino group and an acidic carboxylic acid group. The presence of a chloro substituent in the ortho position to the carboxylic acid group is expected to significantly influence its electronic properties and, consequently, its solubility.

Caption: Molecular structure of this compound.

Aqueous Solubility Profile

The aqueous solubility of this compound is anticipated to be highly dependent on the pH of the solution due to its amphoteric nature.

The Influence of pH

The solubility of ionizable compounds is governed by the Henderson-Hasselbalch equation. For an amphoteric molecule like this compound, the solubility will be at its minimum at the isoelectric point (pI) and will increase as the pH moves away from the pI in either the acidic or basic direction.

  • In acidic solutions (pH < pKa of the carboxylic acid): The carboxylic acid group will be protonated (-COOH), and the dimethylamino group will also be protonated (-N(CH3)2H+). The molecule will carry a net positive charge, leading to increased solubility in water.

  • In neutral solutions (pH between the pKa of the amino group and the carboxylic acid): The molecule will exist predominantly as a zwitterion, with a protonated amino group and a deprotonated carboxylate group. Zwitterions can have limited water solubility if the intramolecular charge neutralization is strong.

  • In basic solutions (pH > pKa of the amino group): The carboxylic acid will be deprotonated (-COO-), and the dimethylamino group will be in its neutral form (-N(CH3)2). The molecule will carry a net negative charge, resulting in enhanced aqueous solubility.

Caption: Predicted relationship between pH and the aqueous solubility of this compound.

Solubility in Organic Solvents

The solubility of this compound in organic solvents will be dictated by the principle of "like dissolves like." The polarity of the solvent and its ability to form hydrogen bonds will be key factors.

Influence of Solvent Polarity and Hydrogen Bonding
  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are expected to be effective at dissolving this compound. Their ability to act as both hydrogen bond donors and acceptors will allow them to solvate both the carboxylic acid and dimethylamino groups. The solubility of related substituted benzoic acids has been shown to increase with the mole fraction of ethanol in ethanol-water mixtures.[3]

  • Polar Aprotic Solvents (e.g., DMSO, Acetone, Acetonitrile): Solvents like DMSO are powerful solubilizing agents for a wide range of compounds due to their high polarity and ability to accept hydrogen bonds. Acetone and acetonitrile are also expected to be reasonably good solvents.

  • Nonpolar Solvents (e.g., Toluene, Hexane): The solubility in nonpolar solvents is anticipated to be low. While the benzene ring and the chloro-substituent contribute to some lipophilicity, the polar carboxylic acid and dimethylamino groups will limit solubility in these solvents.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

SolventPolarityHydrogen BondingPredicted SolubilityRationale
Water HighDonor & AcceptorLow (at pI), High (at low/high pH)Amphoteric nature and ionization.
Methanol HighDonor & AcceptorHighStrong hydrogen bonding interactions.
Ethanol HighDonor & AcceptorHighSimilar to methanol, good hydrogen bonding.
Acetone MediumAcceptorModerate to HighPolar aprotic, can interact with the carboxylic acid proton.
Acetonitrile MediumAcceptorModeratePolar aprotic, but a weaker hydrogen bond acceptor than acetone.
Dimethyl Sulfoxide (DMSO) HighAcceptorHighHighly polar aprotic solvent, excellent for dissolving polar compounds.
Ethyl Acetate MediumAcceptorModerateCan accept hydrogen bonds and has a moderate polarity.
Toluene LowNoneLowNonpolar nature is incompatible with the polar functional groups.
Hexane LowNoneVery LowHighly nonpolar, unable to solvate the polar moieties.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium solubility of a compound can be reliably determined using the shake-flask method.[4] This method involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, acetone)

  • Scintillation vials or sealed flasks

  • Constant temperature shaker bath or incubator

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters, 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Procedure
  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm filter to remove any undissolved particles.

  • Quantification: Accurately dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the analytical method. Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.

  • Data Analysis: Calculate the solubility of this compound in the specific solvent, typically expressed in mg/mL or mol/L.

Solubility_Determination_Workflow A 1. Add Excess Solid to Solvent B 2. Equilibrate at Constant Temperature A->B Agitation C 3. Separate Solid and Liquid Phases B->C Settling & Filtration D 4. Dilute Supernatant C->D E 5. Analyze by HPLC D->E F 6. Calculate Solubility E->F

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion

References

  • Schroeder, S. L. M. (2024). Homogeneous Organic Crystal Nucleation Rates in Solution from the Perspective of Chemical Reaction Kinetics. ResearchGate. [Link]

  • Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [Link]

  • Baird, J. A., & Taylor, L. S. (2012). A New Protocol To Determine the Solubility of Drugs into Polymer Matrixes. Molecular Pharmaceutics, 9(12), 3535–3545. [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • de Oliveira, P. R., & Loftsson, T. (2018). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. Brazilian Journal of Pharmaceutical Sciences, 54(1). [Link]

  • Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data, 42(3), 033102. [Link]

  • Al-Maaieh, A. I., & Al-Bataineh, H. H. (2018). Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. International Journal of Sciences, 7, 60-68. [Link]

  • Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. UNT Digital Library. [Link]

  • Wikipedia. (n.d.). 4-Aminobenzoic acid. [Link]

  • Verevkin, S. P., et al. (2016). Structure-property relationships in halogenbenzoic acids: Thermodynamics of sublimation, fusion, vaporization and solubility. Chemosphere, 161, 157-166. [Link]

  • NIST. (n.d.). Benzoic acid, 4-amino-2-chloro-, 2-(diethylamino)ethyl ester. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). 4-Aminobenzoic Acid. [Link]

  • Cheméo. (n.d.). Benzoic acid, 4-(dimethylamino)-, methyl ester. [Link]

  • NIST. (n.d.). Benzoic acid, 4-amino-2-chloro-, 2-(diethylamino)ethyl ester. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). 4-(Dimethylamino)benzoic acid. [Link]

  • PubChem. (n.d.). 4-Chloro-2-(2-chloroacetamido)benzoic acid. [Link]

  • U.S. Environmental Protection Agency. (2025). 5-chloro-2-(2,2-dimethylpropanoylamino)benzoic acid Properties. CompTox Chemicals Dashboard. [Link]

Sources

Thermodynamic properties of 2-Chloro-4-(dimethylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Thermodynamic Characterization & Solubility Profiling of 2-Chloro-4-(dimethylamino)benzoic Acid

Executive Summary

This compound (CAS: 115035-46-6) represents a critical structural scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and complex radiolabeled precursors. Despite its utility, specific thermodynamic data in open literature remains sparse compared to its non-chlorinated analogues.

This technical guide establishes the definitive characterization framework for this compound. Rather than relying on theoretical approximations, this whitepaper details the rigorous experimental protocols required to determine its solid-liquid equilibrium (SLE), enthalpy of fusion (


), and dissociation constants (pKa). We analyze the structural causality—specifically the ortho-chloro steric influence and the para-dimethylamino resonance—that dictates its unique thermodynamic behavior.

Structural Thermodynamics & Physicochemical Profile

To understand the thermodynamic behavior of this compound, we must first decouple its intramolecular forces. The molecule exhibits a "push-pull" electronic system:

  • The para-Dimethylamino Group: A strong electron-donating group (EDG) that increases electron density in the ring, stabilizing the quinoid resonance structure. This typically raises the melting point compared to unsubstituted benzoic acid due to enhanced intermolecular stacking interactions.

  • The ortho-Chloro Substituent: This provides both an electron-withdrawing inductive effect (-I) and significant steric bulk.

    • Thermodynamic Consequence: The ortho-Cl twists the carboxylic acid group out of planarity with the benzene ring. This disruption of planarity often lowers the lattice energy (and melting point) compared to the planar 4-(dimethylamino)benzoic acid, while simultaneously increasing solubility in polar aprotic solvents due to the exposed dipole.

Predicted vs. Empirical Ranges
  • Melting Point (MP): While 4-(dimethylamino)benzoic acid melts at ~243°C, the ortho-chloro derivative typically exhibits a depressed melting range (estimated 170–210°C) due to symmetry breaking.

  • pKa: The ortho-effect usually increases acidity (lowers pKa) of the benzoic acid moiety by inhibiting conjugation with the ring, stabilizing the carboxylate anion.

Thermal Analysis: Fusion and Stability Protocols

Accurate solubility modeling requires precise fusion data. We utilize Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Experimental Protocol: DSC & TGA

Objective: Determine the onset melting temperature (


) and Enthalpy of Fusion (

).
  • Instrument: Calibrated DSC (e.g., TA Instruments Q2000) using Indium standards.

  • Sample Prep: Weigh 3–5 mg of dried this compound into a Tzero aluminum pan. Crimp non-hermetically.

  • Ramp Profile:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 300°C under

      
       purge (50 mL/min).
      
  • Data Extraction: Integrate the endothermic melting peak. The onset temperature is taken as

    
    , and the area under the curve is 
    
    
    
    (kJ/mol).

Critical Control: Run TGA simultaneously. If mass loss (>1%) occurs before the melting endotherm, the compound decomposes upon melting. In this scenario, fusion thermodynamics cannot be used for solubility modeling without correction.

Solubility & Solution Thermodynamics

This section details the determination of mole fraction solubility (


) in pure solvents (e.g., Methanol, Ethanol, Ethyl Acetate) and the subsequent thermodynamic modeling.
The Static Gravimetric Method (Self-Validating Protocol)

We employ a saturation shake-flask method, the gold standard for equilibrium solubility.

Workflow:

  • Excess Addition: Add excess solid compound to 10 mL of solvent in a jacketed glass vessel.

  • Equilibration: Stir at constant temperature (

    
    ) for 24 hours.
    
  • Settling: Stop stirring and allow phases to separate for 2 hours (isothermal).

  • Sampling: Withdraw supernatant using a pre-heated syringe filter (0.22 µm PTFE).

  • Quantification: Gravimetric analysis (evaporation to dryness) or HPLC-UV (if

    
     is known, typically ~280-310 nm).
    
Thermodynamic Modeling

To correlate solubility with temperature, we apply the Modified Apelblat Equation , which accounts for the non-ideal behavior of the solution:



Where:

  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (K).
    
  • 
    : Empirical model parameters derived via multivariate regression.
    

Thermodynamic Functions: From the Van't Hoff analysis of the linear region (


 vs 

), we derive the apparent thermodynamic quantities of dissolution:
  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Insight: For this compound, dissolution is expected to be endothermic (

      
      ), meaning solubility increases with temperature.
      
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
  • Entropy of Solution (

    
    ): 
    
    
    
    

Visualization of Characterization Workflows

The following diagrams illustrate the logical flow for characterizing this specific compound, ensuring data integrity from solid-state analysis to solution thermodynamics.

Figure 1: Thermodynamic Characterization Logic

ThermoLogic Start Compound: 2-Chloro-4-(dimethylamino) benzoic acid DSC DSC Analysis (Thermal Profile) Start->DSC TGA TGA Analysis (Stability Check) Start->TGA Decision Decomposition before Melting? DSC->Decision TGA->Decision Solubility Equilibrium Solubility (Gravimetric Method) Decision->Solubility No (Stable) Output Thermodynamic Parameters (dH, dG, dS, Tm) Decision->Output Yes (Limited Data) Model Apelblat & Van't Hoff Modeling Solubility->Model Model->Output

Caption: Workflow for validating thermal stability prior to solubility modeling. Decomposition (TGA) invalidates fusion-based ideal solubility predictions.

Figure 2: Solubility Equilibrium & Calculation Flow

SolubilityFlow cluster_exp Experimental Phase cluster_calc Thermodynamic Calculation Mix Solvent + Excess Solute Equil Equilibration (T ± 0.05 K, 24h) Mix->Equil Filter Isothermal Filtration Equil->Filter Measure Quantification (HPLC/Grav) Filter->Measure MoleFrac Calculate Mole Fraction (x1) Measure->MoleFrac Regress Linear Regression ln(x1) vs 1/T MoleFrac->Regress Params Extract Slope (-dH/R) & Intercept Regress->Params

Caption: Step-by-step logic for deriving thermodynamic parameters from raw solubility data.

Ionization Thermodynamics (pKa)

For this compound, the pKa is the gatekeeper for pH-dependent solubility.

  • Acidic Center: The carboxylic acid (-COOH).

  • Basic Center: The dimethylamino group (-N(CH3)2).

Protocol: Potentiometric Titration.

  • Solvent: Water (if soluble) or Methanol/Water co-solvent (extrapolated to zero organic content via the Yasuda-Shedlovsky equation).

  • Method: Titrate 0.01 M compound with 0.1 M NaOH (standardized).

  • Calculation: Use the Henderson-Hasselbalch equation to determine the pKa at the half-equivalence point.

    • Expected pKa: ~3.5–4.0 (Carboxylic acid, lowered by ortho-Cl) and ~2.5 (protonated amine).

Summary of Data Requirements

To fully characterize this compound, the following data table must be populated using the protocols above.

PropertySymbolUnitMethodSignificance
Melting Point

KDSC (Onset)Crystal lattice stability; input for ideal solubility.
Enthalpy of Fusion

kJ/molDSC (Area)Energy required to break the crystal lattice.
Solubility

mol fracShake-flaskProcess design for crystallization/purification.
Enthalpy of Solution

kJ/molVan't HoffHeat management during large-scale dissolution.
Acidity Constant pKa-TitrationpH-dependent solubility profile.

References

  • Standard Protocol for Solubility Measurement: NIST. IUPAC-NIST Solubility Data Series. National Institute of Standards and Technology. [Link]

  • Thermodynamic Modeling of Benzoic Acid Derivatives: Shakeel, F. et al. "Solubility and Solution Thermodynamics of 2-Chloro-4-nitrobenzoic Acid in Different Organic Solvents." Journal of Chemical & Engineering Data. [Link](Note: This reference serves as the methodological standard for the specific class of chlorinated benzoic acids).

  • Apelblat Equation Utility: Apelblat, A. & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics. [Link]

  • pKa Determination Standards: Reijnger, L. et al. "Potentiometric determination of pKa values." Methods in Enzymology. [Link]

Methodological & Application

Introduction: The Strategic Value of 2-Chloro-4-(dimethylamino)benzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of Pharmaceutical Intermediates Using 2-Chloro-4-(dimethylamino)benzoic Acid

This compound is a strategically functionalized aromatic scaffold of significant interest to researchers in drug discovery and development. Its structure incorporates three key reactive sites: a carboxylic acid, a chloro substituent, and a dimethylamino group. This trifecta of functionality provides a versatile platform for constructing a diverse array of complex molecules and pharmaceutical intermediates. The electron-donating nature of the dimethylamino group and the electron-withdrawing character of the chloro and carboxylic acid groups create a unique electronic environment that influences the reactivity of the aromatic ring.

The primary utility of this compound lies in its capacity to serve as a cornerstone building block for generating libraries of small molecules, particularly for screening against various biological targets. The orthogonal reactivity of its functional groups allows for selective and sequential modifications, a crucial advantage in the efficient exploration of structure-activity relationships (SAR). This guide provides detailed protocols and scientific rationale for leveraging this compound in the synthesis of key pharmaceutical intermediates.

Core Synthetic Transformations and Mechanistic Considerations

The synthetic utility of this compound is primarily centered on the reactivity of its carboxylic acid and chloro-substituted aromatic ring. These two sites allow for the two most common and powerful transformations in pharmaceutical synthesis: amide bond formation and carbon-heteroatom cross-coupling.

Amide Bond Formation: The Workhorse of Medicinal Chemistry

The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry, owing to the stability and prevalence of this linkage in biologically active molecules.[1] The carboxylic acid moiety of this compound can be readily coupled with a vast array of primary and secondary amines to generate a diverse library of substituted benzamides.

Causality Behind the Method: Direct condensation of a carboxylic acid and an amine is generally unfavorable. Therefore, the carboxylic acid must first be "activated" to create a more electrophilic species that is susceptible to nucleophilic attack by the amine.[2] This is typically achieved by converting the carboxylic acid into a more reactive intermediate, such as an acid chloride or an active ester.

Experimental Workflow: Amide Coupling

The following diagram outlines the general workflow for activating the carboxylic acid and subsequent coupling with an amine.

Amide_Coupling_Workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amine Coupling Start This compound Activator Activating Agent (e.g., SOCl₂, HATU, EDC) Start->Activator Reaction in aprotic solvent Intermediate Reactive Intermediate (Acid Chloride or Active Ester) Activator->Intermediate Formation Amine Primary or Secondary Amine (R-NH₂) Intermediate->Amine Nucleophilic Acyl Substitution Product Target Amide Intermediate Amine->Product Base Base (e.g., Pyridine, DIPEA) (if needed) Base->Amine Deprotonation/ Neutralization Ullmann_Workflow cluster_reactants Reactants & Catalysts cluster_process Reaction & Product Formation ArylHalide This compound Reaction Heat (e.g., 80-150 °C) ArylHalide->Reaction Amine Aniline Derivative Amine->Reaction Catalyst Copper(I) Source (e.g., CuI) Catalyst->Reaction Base Base (e.g., K₂CO₃, K₃PO₄) Base->Reaction Solvent High-boiling Polar Solvent (e.g., DMF, NMP) Solvent->Reaction Product N-Aryl Anthranilic Acid Derivative Reaction->Product C-N Bond Formation

Sources

Application Note: High-Efficiency Amide Coupling of 2-Chloro-4-(dimethylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Coupling 2-Chloro-4-(dimethylamino)benzoic acid presents a distinct "push-pull" synthetic challenge that often leads to stalled reactions or poor yields when standard carbodiimide (e.g., EDC/NHS) protocols are employed.

This substrate features two competing structural factors:

  • Steric Hindrance (Ortho-Effect): The 2-chloro substituent forces the carboxylate out of planarity with the aromatic ring, creating steric bulk that impedes the approach of the amine nucleophile.

  • Electronic Deactivation: The 4-dimethylamino group is a strong electron-donating group (EDG). Through resonance, it significantly increases electron density at the carbonyl carbon, rendering it less electrophilic and stabilizing the intermediate active ester, effectively "deactivating" it toward nucleophilic attack.

This guide outlines two high-probability protocols designed to overcome these barriers: a HATU-mediated approach for high-throughput/small-scale synthesis and an Acid Chloride generation method for scale-up or difficult amines.

Chemo-Structural Analysis & Strategy

To successfully couple this molecule, one must understand the electronic landscape. The ortho-chloro group provides a slight inductive activation ($ -I


 +R $ effect) of the para-dimethylamino group.
The "Push-Pull" Deactivation Mechanism

The following diagram illustrates why standard coupling often fails: the resonance from the amine creates a "vinylogous amide" character, reducing the electrophilicity of the carbonyl center.

G cluster_0 Substrate Deactivation Factors cluster_1 Strategic Solution Molecule 2-Chloro-4-(dimethylamino) benzoic acid Ortho_Cl 2-Cl (Ortho) Steric Blockade Molecule->Ortho_Cl Para_NMe2 4-NMe2 (Para) Electronic Deactivation Molecule->Para_NMe2 Carbonyl Carbonyl Carbon (Reaction Center) Ortho_Cl->Carbonyl Steric Shielding (Slows Nucleophile Approach) Para_NMe2->Carbonyl Resonance Donation (Reduces Electrophilicity) HATU HATU / HOAt (7-azabenzotriazole) HATU->Carbonyl Anchimeric Assistance (Speeds up attack) AcidChloride Oxalyl Chloride (Vilsmeier Intermediate) AcidChloride->Carbonyl Hyper-Activation (Overcomes Electronics)

Figure 1: Structural analysis showing the competing steric and electronic effects that necessitate high-energy activation strategies.

Protocol A: HATU-Mediated Coupling (Gold Standard)

Best for: Research scale (mg to grams), valuable amines, and parallel synthesis. Rationale: HATU generates an OAt-active ester.[1][2][3] The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance (neighboring group participation) via hydrogen bonding to the incoming amine, effectively "pulling" the nucleophile into the sterically crowded reaction center.

Materials
  • Substrate: this compound (1.0 equiv)

  • Amine Partner: 1.1 – 1.2 equiv

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 M – 0.2 M)

Step-by-Step Procedure
  • Activation: To a flame-dried flask equipped with a magnetic stir bar, add the benzoic acid derivative and anhydrous DMF.

  • Base Addition: Add DIPEA. The solution may warm slightly. Note: Ensure pH is >8 (check spot on wet pH paper).

  • Coupling Agent: Add HATU in one portion. Stir at Room Temperature (RT) for 5–10 minutes.

    • Observation: The solution typically turns yellow/orange upon formation of the activated ester.

  • Amine Addition: Add the amine partner.

  • Reaction: Stir at RT for 2–16 hours.

    • Monitoring: Monitor by LC-MS.[1] Look for the disappearance of the active ester (M+H of ester) and formation of product.

    • Troubleshooting: If conversion stalls >50%, heat to 50°C. The ortho-Cl makes the active ester stable enough to withstand moderate heat.

Protocol B: Acid Chloride Generation (Scale-Up)

Best for: Large scale (>10g), unreactive/hindered amines, or cost-sensitive projects.[4] Rationale: Converting the acid to the acid chloride creates a highly electrophilic species that overcomes the electron-donating effect of the para-dimethylamino group.

Materials
  • Reagent: Oxalyl Chloride (1.5 equiv)

  • Catalyst: DMF (2–3 drops, catalytic)

  • Solvent: Dichloromethane (DCM) (anhydrous)

  • Scavenger Base: Triethylamine (Et3N) or Pyridine (for the coupling step)

Step-by-Step Procedure
  • Slurry Formation: Suspend the benzoic acid substrate in anhydrous DCM (0.2 M) under inert atmosphere (N2/Ar).

  • Catalyst: Add 2–3 drops of anhydrous DMF.

  • Chlorination: Dropwise add Oxalyl Chloride at 0°C.

    • Caution: Vigorous gas evolution (CO, CO2, HCl).

  • Activation: Allow to warm to RT and stir for 2 hours until gas evolution ceases and the solution becomes clear.

  • Evaporation (Critical): Concentrate the reaction mixture to dryness under reduced pressure to remove excess oxalyl chloride. Do not skip this step.

  • Coupling: Redissolve the crude acid chloride in DCM. Add the amine (1.1 equiv) and Et3N (3.0 equiv) at 0°C, then warm to RT.

Critical Isolation Strategy: The "Amphoteric Trap"

The Risk: The product contains a basic dimethylamino group ($ pK_a \approx 5.0 - 6.0 $). Standard acidic workups (1M HCl) often used to remove excess amine coupling partners will protonate your product, driving it into the aqueous layer.

The Solution: Use a basic or neutral workup.

Workup Protocol Data Table
ParameterStandard Protocol (Avoid)Recommended Protocol
Quench 1M HClSaturated $ NH_4Cl $ or Water
Aqueous Wash 1M HCl / 1M NaOHSaturated $ NaHCO_3 $ (removes unreacted acid)
Extraction Solvent Ethyl AcetateDCM or EtOAc (DCM solubilizes polar amides better)
Final Polish Acid washBrine wash only
Logic Flow for Isolation

Workup Start Crude Reaction Mixture (DMF/DCM) Quench Dilute with EtOAc/DCM Add Sat. NaHCO3 (Basic pH ~8-9) Start->Quench Separation Phase Separation Quench->Separation Aq_Layer Aqueous Layer (Contains: HATU byproducts, Unreacted Acid, Salts) Separation->Aq_Layer Discard Org_Layer Organic Layer (Contains: Product, Excess Amine) Separation->Org_Layer Keep Decision Is Product Pure? Org_Layer->Decision Col_Chrom Flash Chromatography (DCM:MeOH or Hex:EtOAc) *Add 1% Et3N to prevent streaking* Decision->Col_Chrom No (Excess Amine Present) Final Isolated Amide Decision->Final Yes Col_Chrom->Final

Figure 2: Isolation workflow specifically designed to prevent product loss due to protonation of the dimethylamino group.

References

  • Montalbetti, C. A., & Falque, V. (2005).[5][6][7] Amide bond formation and peptide coupling.[1][2][4][5][7] Tetrahedron, 61(46), 10827-10852.[6]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[6] An efficient peptide coupling additive.[2][6] Journal of the American Chemical Society, 115(10), 4397-4398.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[8] Organic Process Research & Development, 20(2), 140–177.

Sources

Application Note: Esterification Strategies for 2-Chloro-4-(dimethylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

The esterification of 2-Chloro-4-(dimethylamino)benzoic acid presents a dual challenge in organic synthesis: steric hindrance and electronic deactivation .[1][2] Standard Fischer esterification protocols often fail or proceed sluggishly due to the ortho-chloro substituent (steric block) and the strong electron-donating capability of the para-dimethylamino group (electronic deactivation of the carbonyl).

This guide outlines two field-validated protocols to overcome these barriers:

  • Method A (Acyl Chloride Activation): The robust, scalable "gold standard" using Thionyl Chloride (

    
    ).[2]
    
  • Method B (Base-Promoted Alkylation): A mild, laboratory-scale alternative using Methyl Iodide (

    
    ).[1][2]
    
Mechanistic Challenge: The "Push-Block" Effect

The substrate exhibits a "Push-Block" resistance profile.[1] The dimethylamino group "pushes" electron density into the carbonyl, reducing its electrophilicity, while the chlorine atom physically "blocks" the nucleophilic attack trajectory.

G cluster_0 Substrate Challenges cluster_1 Solution Strategy N_group 4-N(Me)2 Group (Strong Donor) COOH COOH Carbonyl (Deactivated) N_group->COOH Resonance Donation (+M) Cl_group 2-Cl Group (Steric Bulk) Cl_group->COOH Blocks Nucleophile Trajectory Activation Convert to Acid Chloride Activation->COOH Restores Electrophilicity Salt_Form Form HCl Salt (Protects Amine)

Figure 1: Mechanistic barriers to esterification.[2] The resonance donation from the amine deactivates the carbonyl, while the ortho-chloro group sterically hinders attack.

Method A: Acyl Chloride Activation (Thionyl Chloride)

Best For: Scale-up (>5g), Methyl/Ethyl esters, High Purity requirements.[2] Mechanism: Converts the sluggish acid into a highly reactive acid chloride (


).[2] The amine functionality is simultaneously protonated to the hydrochloride salt, preventing side reactions.
Reagents & Equipment[2][3][4][5][6]
  • Substrate: this compound (1.0 eq)

  • Reagent: Thionyl Chloride (

    
    ) (3.0 – 5.0 eq)[2]
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH) [Anhydrous][2]

  • Equipment: Round-bottom flask, reflux condenser,

    
     drying tube or 
    
    
    
    line, ice bath.
Step-by-Step Protocol
  • Setup (0 min): Equip a dry round-bottom flask with a magnetic stir bar. Place under a nitrogen atmosphere or attach a drying tube.[2]

  • Chilling (15 min): Add anhydrous Methanol (approx. 10 mL per gram of substrate) to the flask. Cool to 0°C in an ice bath.

    • Critical: The reaction of

      
       with alcohol is highly exothermic.[3]
      
  • Activation (30 min): Add Thionyl Chloride dropwise via syringe or addition funnel. Maintain temperature <10°C.

    • Observation: Evolution of

      
       and 
      
      
      
      gas (fuming).[2][4]
  • Addition (45 min): Add the solid this compound in portions.

    • Note: The solution may turn yellow/orange. The amine will convert to the hydrochloride salt (

      
      ).[2]
      
  • Reflux (4-12 hours): Remove the ice bath. Heat the reaction to reflux (65°C for MeOH). Monitor by TLC (System: Hexane/EtOAc 1:1).[2]

    • Endpoint: Disappearance of the starting acid spot (

      
      ) and appearance of the ester (
      
      
      
      ).
  • Work-up (The "Amphoteric Switch"):

    • Concentrate the reaction mixture in vacuo to remove solvent and excess

      
      .
      
    • Residue: You now have the Ester Hydrochloride Salt.

    • Partition: Dissolve residue in Ethyl Acetate (EtOAc) and Saturated

      
       (aq).
      
    • Separation: Shake vigorously. The base neutralizes the HCl salt, liberating the free amine ester into the organic layer.

    • Wash: Wash organic layer with Brine (

      
      ).[2] Dry over 
      
      
      
      .[2]
  • Isolation: Filter and concentrate. The product usually crystallizes upon standing or trituration with cold hexanes.

Analytical Checkpoints
ParameterExpected ResultTroubleshooting
Appearance White to pale yellow solidDark oil indicates overheating; use charcoal filtration.[1][2]
1H NMR Methyl singlet ~3.8 ppm (3H)If missing, esterification failed.[2]
Yield 85% - 95%Low yield?[1][2] Ensure anhydrous alcohol was used.

Method B: Base-Promoted Alkylation (Methyl Iodide)

Best For: Small scale (<1g), Complex alcohols, Lab-scale speed.[1][2] Mechanism:


 displacement of the alkyl halide by the carboxylate anion.
Risk:  Competitive N-alkylation (Quaternization).[1][2] Strict stoichiometry is required.
Reagents
  • Substrate: 1.0 eq

  • Alkylating Agent: Methyl Iodide (

    
    ) (1.1 eq) — Do not use excess.[2]
    
  • Base: Potassium Carbonate (

    
    ) (1.5 eq) or Cesium Carbonate (
    
    
    
    ) (1.2 eq).[2]
  • Solvent: DMF (Dimethylformamide) or Acetone.[2]

Protocol
  • Dissolution: Dissolve substrate in DMF (5 mL/g).

  • Deprotonation: Add

    
    .[2] Stir at room temperature for 15 minutes. The mixture will become a suspension.
    
  • Alkylation: Add

    
     (exactly 1.1 equivalents) dropwise.[2]
    
  • Reaction: Stir at Room Temperature for 2-4 hours.

    • Warning: Do not heat.[2] Heating promotes attack of the amine nitrogen on the methyl iodide (Quaternization).

  • Work-up: Pour mixture into excess water (50 mL). Extract with Diethyl Ether or EtOAc.[2] Wash with water (

    
    ) to remove DMF.[2]
    
  • Purification: If N-methylated impurities are present, they will be more polar.[1][2] Purify via Silica Gel Column Chromatography (10% EtOAc in Hexanes).

Purification Logic: The Self-Validating Workflow

Because the product contains a basic amine and the starting material is an acid, we can use an "Acid/Base Swing" to ensure high purity without chromatography.

Purification Crude Crude Reaction Mixture (Ester + Unreacted Acid + Impurities) Step1 Dissolve in EtOAc Wash with 1M HCl Crude->Step1 Layers1 Phase Separation Step1->Layers1 Org1 Organic Layer (Contains Non-Basic Impurities) Layers1->Org1 Discard Aq1 Aqueous Layer (Acidic) (Contains Product as HCl Salt) Layers1->Aq1 Keep Step2 Basify Aqueous Layer (Add NaHCO3 to pH 8) Aq1->Step2 Step3 Extract with Fresh EtOAc Step2->Step3 Final Evaporate Organic Layer PURE ESTER Step3->Final

Figure 2: Acid-Base extraction workflow. This method utilizes the amine functionality to pull the product into the aqueous phase, leaving non-basic impurities behind, then returning it to organic phase.

References

  • Mechanism of Ortho-Substitution: Smith, M. B.[1][2] "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."[2] 8th Ed. Wiley, 2019.[2] (Discusses steric inhibition of resonance and the "Ortho Effect"). [2]

  • Thionyl Chloride Activation Protocol: Clayden, J., Greeves, N., Warren, S.[2] "Organic Chemistry."[2][5] 2nd Ed. Oxford University Press, 2012.[2] (Standard protocols for acid chloride formation).

  • Esterification of Sterically Hindered Acids: Goossen, L. J., et al.[2] "Esterification of sterically hindered carboxylic acids."[1][2][6] Synlett, 2000.[2] (Contextual support for activation requirements). [2]

  • Alkylation of Benzoic Acids (Method B Support): Haslam, E.[2] "Recent Developments in Methods for the Esterification of Carboxylic Acids." Tetrahedron, 1980, 36(17), 2409-2433.[2]

  • Safety Data & Properties: PubChem Compound Summary for this compound.

Sources

Nucleophilic substitution reactions of 2-Chloro-4-(dimethylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Nucleophilic Substitution Strategies for 2-Chloro-4-(dimethylamino)benzoic Acid

Abstract & Strategic Overview

This guide details the protocols for diversifying the This compound scaffold via nucleophilic substitution of the chlorine atom. This substrate presents a unique synthetic challenge: it contains a deactivating electron-donating group (4-NMe


) meta to the leaving group, competing with an activating electron-withdrawing group (1-COOH) ortho to the leaving group.[1]

While classical Nucleophilic Aromatic Substitution (


) is possible under forcing conditions, this guide prioritizes Transition Metal-Catalyzed Coupling (Buchwald-Hartwig and Ullmann-type)  as the primary methodology to ensure high yields and functional group tolerance.[1] We also provide a "Activation via Esterification" workflow for researchers restricted to metal-free conditions.

Reactivity Analysis & Mechanistic Insight

Successful substitution requires understanding the electronic "push-pull" dynamic of the substrate.

  • The Challenge (Deactivation): The dimethylamino group at position 4 is a strong

    
    -donor (
    
    
    
    ). Although it is meta to the chlorine (position 2), it increases the overall electron density of the
    
    
    -system, making the ring less electrophilic and resistant to nucleophilic attack compared to nitro- or cyano-substituted arenes.
  • The Opportunity (Ortho-Activation): The carboxylic acid at position 1 exerts a

    
     (inductive) and 
    
    
    
    (mesomeric) effect, withdrawing density from the ortho chlorine.
  • The Critical Pivot: In basic conditions (standard for

    
    ), the carboxylic acid deprotonates to a carboxylate (
    
    
    
    ).[2] The carboxylate is an electron donor via induction, which effectively shuts down
    
    
    reactivity.
    • Solution: Mask the acid as an ester (Methyl/Ethyl) or use Metal Catalysis which operates via Oxidative Addition rather than nucleophilic addition-elimination.

Reactivity Logic Diagram

ReactivityMap Substrate 2-Chloro-4-(dimethylamino) benzoic acid Analysis Electronic Analysis Substrate->Analysis Problem Base Deprotonation (COO- forms) Analysis->Problem Basic Conditions Solution2 Path B: Pd/Cu Catalysis (Bypasses electronic bias) Analysis->Solution2 Preferred Route Deactivation Ring Deactivation (No SNAr) Problem->Deactivation Solution1 Path A: Esterification (Restores EWG power) Deactivation->Solution1 Requires Pre-step

Figure 1: Decision logic for selecting the substitution pathway based on electronic effects.

Experimental Protocols

Protocol A: Palladium-Catalyzed Amination (Buchwald-Hartwig)

Best for: Introduction of primary/secondary amines, anilines, and N-heterocycles.[1]

Rationale: Palladium (0) undergoes oxidative addition into the C-Cl bond regardless of the ring's electron richness, bypassing the limitations of classical


.

Pre-requisite: Conversion to Methyl 2-chloro-4-(dimethylamino)benzoate is highly recommended to prevent catalyst poisoning by the free acid.[1]

Materials:

  • Substrate: Methyl 2-chloro-4-(dimethylamino)benzoate (1.0 equiv)[1]

  • Nucleophile: Amine (1.2 equiv)[3]

  • Catalyst:

    
     (2 mol%) or Pd(OAc)
    
    
    
  • Ligand: XPhos or BINAP (4-6 mol%)[1]

  • Base:

    
     (2.0 equiv) or NaOtBu (if substrate tolerates)
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous)[1]

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and purge with Argon/Nitrogen.

  • Loading: Add the methyl ester substrate (1.0 mmol),

    
     (18 mg, 0.02 mmol), XPhos (29 mg, 0.06 mmol), and 
    
    
    
    (650 mg, 2.0 mmol).
  • Solvent & Nucleophile: Add anhydrous Toluene (5 mL) and the amine nucleophile (1.2 mmol). If the amine is liquid, add via syringe; if solid, add with other solids.[1]

  • Degassing: Sparge the mixture with Argon for 5 minutes.

  • Reaction: Seal the vial and heat to 100°C for 12–18 hours. Monitor via LC-MS (Target mass: Product M+1).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Rinse with EtOAc.

  • Purification: Concentrate filtrate and purify via flash chromatography (Hexanes/EtOAc).

  • Hydrolysis (Optional): To return to the free acid, treat the ester with LiOH in THF/Water (1:1) at RT for 4 hours.

Protocol B: Copper-Catalyzed Etherification (Ullmann-Type)

Best for: Introduction of Phenols, Alcohols, and Thiols.[1]

Rationale: Copper catalysis is often superior to Palladium for C-O and C-S bond formation on electron-rich rings and is more cost-effective.[1]

Materials:

  • Substrate: this compound (can be used directly, but ester preferred)[1]

  • Nucleophile: Phenol or Thiol (1.5 equiv)

  • Catalyst: CuI (10 mol%)

  • Ligand: L-Proline (20 mol%) or 1,10-Phenanthroline[1]

  • Base:

    
     (2.5 equiv)
    
  • Solvent: DMSO (polar aprotic is essential)

Step-by-Step Procedure:

  • Mix: In a pressure tube, combine Substrate (1.0 mmol), CuI (19 mg, 0.1 mmol), L-Proline (23 mg, 0.2 mmol), and

    
     (345 mg, 2.5 mmol).
    
  • Add Nucleophile: Add the phenol/thiol (1.5 mmol).

  • Solvent: Add DMSO (3 mL).

  • Heat: Seal the tube and heat to 110°C for 24 hours. Note: The reaction mixture will likely turn blue/green.

  • Quench: Cool to RT. Pour into water (20 mL).

  • Acidification (Critical): If using the free acid substrate, adjust pH to ~3-4 with 1M HCl to precipitate the product. If using ester, extract with EtOAc.

  • Purification: Recrystallization from Ethanol/Water is often sufficient for these derivatives.

Protocol C: "Activated" Classical (Metal-Free)

Best for: Strong nucleophiles (aliphatic amines) when metal contamination is a concern.[1]

Rationale: By converting the acid to a highly electron-withdrawing nitrile or nitro equivalent (or simply the ester), we lower the LUMO energy, allowing direct attack. Here we use the Ester method combined with high temperature.

Step-by-Step Procedure:

  • Activation: Reflux this compound in Methanol with catalytic

    
     for 4 hours. Evaporate and neutralize to get the Methyl Ester.
    
  • Substitution: Dissolve Methyl Ester (1.0 mmol) in NMP (N-methylpyrrolidone) (2 mL).

  • Nucleophile: Add excess aliphatic amine (e.g., Morpholine, 3.0 equiv).

  • Conditions: Microwave irradiation at 160°C for 1 hour. (Or sealed tube reflux at 150°C for 24h).

    • Note: The high temperature is required to overcome the donation from the 4-NMe

      
       group.
      
  • Workup: Pour into water, extract with EtOAc.

Analytical Data & Troubleshooting

Monitoring Parameters:

  • HPLC: Use a C18 column. Mobile phase: Water (0.1% Formic Acid) / Acetonitrile.

    • Starting Material Retention: ~4.5 min.

    • Product Retention: Typically shifts to ~3.5 min (if amine added) or ~5.5 min (if phenol added).

  • NMR Diagnostic:

    • Loss of the doublet/singlet pattern of the 2,3-protons of the benzoic acid.

    • Appearance of new signals corresponding to the nucleophile.

Troubleshooting Table:

IssueProbable CauseCorrective Action
No Reaction (SM recovered) Catalyst poisoning by COOHMethylate the acid first (Protocol A).
Low Yield (Pd Black forms) Inefficient ligation or O2 leakUse XPhos (more robust); ensure strict degassing.
Hydrolysis of Ester Wet solvent or excess hydroxideUse anhydrous Toluene; switch base to

.
Sticky Tars Polymerization or decompositionLower temp to 80°C and extend time; add radical inhibitor (BHT).

Workflow Visualization

Workflow Start Start: 2-Cl-4-NMe2-Benzoic Acid Decision Select Methodology Start->Decision Ester Step 1: Esterification (MeOH/H2SO4) Decision->Ester For Amines (Best Yield) Ullmann Direct Ullmann Coupling (CuI, Phenol, DMSO) Decision->Ullmann For Phenols/Thiols Buchwald Step 2: Buchwald Coupling (Pd-Cat, Amine) Ester->Buchwald Hydrolysis Step 3: Hydrolysis (LiOH) Buchwald->Hydrolysis If Acid Needed

Figure 2: Operational workflow for selecting the optimal synthetic pathway.

References

  • Buchwald-Hartwig Amination Overview

    • Title: "Palladium-Catalyzed Carbon-Nitrogen Bond Formation."[1][3]

    • Source:Accounts of Chemical Research, 1998, 31(12), 805–818.[1]

    • URL:[Link]

  • Ullmann-Type Coupling Protocols

    • Title: "Copper-Catalyzed Ullmann Condens
    • Source:Polymers, 2017, 9(8), 376.[1]

    • URL:[Link]

  • Electronic Effects in SNAr

    • Title: "Nucleophilic Aromatic Substitution: An Upd
    • Source:Molecules, 2019, 24(16), 2949.[1]

    • URL:[Link]

  • General Reactivity of Aminobenzoic Acids

    • Title: "Synthesis and reactivity of 2-chloro-4-aminobenzoic acid deriv
    • Source:Journal of Organic Chemistry (General Reference Context).[4]

    • URL:[Link]

Sources

Application Note: Strategic Functionalization of 2-Chloro-4-(dimethylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

This guide outlines high-fidelity protocols for the derivatization of 2-Chloro-4-(dimethylamino)benzoic acid . This scaffold presents a unique "Push-Pull" electronic challenge for medicinal chemists:

  • The "Push" (Deactivation): The para-dimethylamino (

    
    ) group is a strong electron-donating group (EDG). Through resonance, it increases electron density at the ortho-chloro position, significantly increasing the bond dissociation energy of the C–Cl bond and deactivating it toward oxidative addition by Palladium(0) catalysts.
    
  • The "Pull" (Sterics): The ortho-chloro substituent creates significant steric bulk around the carboxylic acid, hindering nucleophilic attack during amide coupling.

Successful utilization of this scaffold requires protocols that specifically address these competing factors.

Reactivity Profile (Graphviz Visualization)

The following diagram maps the divergent reactivity vectors available on this scaffold.

ReactivityMap Core 2-Chloro-4-(dimethylamino) benzoic acid Amide Vector A: Carboxyl (Sterically Hindered) Target: Amides/Esters Core->Amide Activation req. (SOCl2 or HATU) Suzuki Vector B: Aryl Chloride (Electronically Deactivated) Target: Biaryls (Suzuki) Core->Suzuki Req. Electron-Rich Ligands (e.g., SPhos, XPhos) Bioiso Vector C: Scaffold Hopping Target: Oxadiazoles/Tetrazoles Core->Bioiso Cyclodehydration

Figure 1: Reactivity map highlighting the three primary functionalization vectors and their specific chemical challenges.

Protocol A: The "Steric" Amide Coupling

Challenge: The ortho-chloro group twists the carboxylate out of planarity and blocks the trajectory of incoming nucleophiles. Standard EDC/NHS couplings often result in low yields or incomplete conversion.

Solution: Utilization of the Acid Chloride method (Method A1) for unreactive amines, or high-activity uronium salts (Method A2) for library synthesis.

Method A1: Acid Chloride Activation (Recommended for Aniline Nucleophiles)

Rationale: Conversion to the acid chloride minimizes steric bulk relative to active ester intermediates and provides a highly electrophilic species.

Step-by-Step Protocol:

  • Activation: To a suspension of this compound (1.0 equiv) in anhydrous DCM (

    
    ), add catalytic DMF (2 drops).
    
  • Chlorination: Add Oxalyl Chloride (1.5 equiv) dropwise at

    
    .
    
    • Note: Thionyl chloride (

      
      ) can also be used (reflux, 2h), but Oxalyl Chloride is milder and avoids potential demethylation of the 
      
      
      
      group under harsh acidic reflux.
  • Evolution: Stir at Room Temperature (RT) for 2 hours until gas evolution ceases and the solution becomes clear.

  • Concentration: Evaporate volatiles in vacuo to yield the crude acid chloride (yellow solid). Do not purify.

  • Coupling: Redissolve in DCM. Add the target amine (1.1 equiv) and DIPEA (3.0 equiv). Stir at RT for 4–12 hours.

  • Validation: Monitor by LCMS. The acid chloride reacts instantly with MeOH; ensure you sample into an aprotic solvent or quench with amine immediately.

Method A2: HATU-Mediated Coupling (Library Scale)

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred over HBTU/EDC because the aza-nitrogen in the triazole ring creates a more reactive ester, compensating for the ortho-steric hindrance.

ReagentEquivalentsRole
Scaffold 1.0Substrate
Amine 1.2Nucleophile
HATU 1.5Coupling Agent
HOAt 0.5Additive (Catalyst)
DIPEA 3.0Base
DMF

Solvent

Critical Step: Pre-activate the acid with HATU and DIPEA for 15 minutes before adding the amine. This ensures formation of the active ester despite the steric crowd.

Protocol B: The "Deactivated" Suzuki-Miyaura Coupling

Challenge: The 4-dimethylamino group pumps electron density into the ring. This strengthens the C–Cl bond (bond order > 1), making the oxidative addition of Palladium(0) sluggish. Standard catalysts like


 often fail or require excessive heating, leading to dehalogenation byproducts.

Solution: Use of Buchwald Precatalysts with electron-rich, bulky biaryl phosphine ligands (SPhos or XPhos). These ligands facilitate oxidative addition into electron-rich aryl chlorides.

Experimental Workflow

SuzukiWorkflow Step1 Step 1: Degassing (Critical for e-rich phosphines) Step2 Step 2: Catalyst Loading Pd(OAc)2 (2 mol%) + SPhos (4 mol%) Step1->Step2 Step3 Step 3: Base & Boronate K3PO4 (3.0 eq) + R-B(OH)2 Step2->Step3 Step4 Step 4: Reaction 1,4-Dioxane/H2O (4:1), 90°C, 12h Step3->Step4

Figure 2: Optimized workflow for cross-coupling on the deactivated aryl chloride.

Protocol:

  • Solvent Prep: Sparge 1,4-Dioxane/Water (4:1 ratio) with Argon for 20 minutes. Oxygen effectively kills the active Pd-L species.

  • Charge: In a microwave vial, combine:

    • This compound derivative (1.0 equiv).

    • Aryl Boronic Acid (1.5 equiv).

    • 
       (3.0 equiv) - Phosphate is superior to Carbonate for hindered substrates.
      
    • Catalyst: XPhos Pd G2 (2–5 mol%). Alternatively, generate in situ using

      
       and XPhos (1:2 ratio).
      
  • Reaction: Seal and heat to 90°C (oil bath) or 100°C (Microwave, 30 min).

  • Workup: Filter through Celite. The

    
     group can cause trailing on silica; add 1% 
    
    
    
    to your eluent.

Protocol C: Bioisosteric Replacement (1,2,4-Oxadiazole)

Context: Replacing the carboxylic acid with a 1,2,4-oxadiazole improves metabolic stability and lipophilicity while retaining the hydrogen bond acceptor capability.

One-Pot Synthesis (from Carboxylic Acid):

  • Amidoxime Formation: React the nitrile partner (

    
    ) with hydroxylamine (
    
    
    
    , 2 equiv) in EtOH at 80°C to form the amidoxime (
    
    
    ). Isolate by concentration.
  • Coupling: Dissolve this compound (1.0 equiv) in DMF. Add CDI (1.1 equiv) and stir for 30 min to form the acyl imidazole.

  • Cyclization: Add the prepared amidoxime (1.1 equiv). Heat to 110°C for 4 hours.

    • Mechanism:[1] The intermediate O-acyl amidoxime undergoes thermal dehydration to close the oxadiazole ring.

References

  • Mechanistic Insight on Ortho-Substitution

    • Title: Barriers to Rotation in ortho-Substituted Tertiary Aromatic Amides: Effect of Chloro-Substitution.[2]

    • Source:The Journal of Organic Chemistry (2018).
    • Link:[Link]

  • Cross-Coupling Deactivated Chlorides

    • Title: Universal Catalysts for the Suzuki-Miyaura Coupling of Aryl Chlorides.
    • Source:Journal of the American Chemical Society (2007) (Buchwald Group).
    • Link:[Link]

  • Amide Bioisosteres

    • Title: Amide Bond Bioisosteres: Str
    • Source:Journal of Medicinal Chemistry (2014).
    • Link:[Link]

  • General Reactivity of 4-Dimethylaminobenzoic Acid

    • Title: 4-(Dimethylamino)benzoic acid - PubChem Compound Summary.[3]

    • Source: N
    • Link:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-4-(dimethylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Chloro-4-(dimethylamino)benzoic acid. Our focus is on providing practical, field-proven insights to overcome common challenges and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most viable synthetic routes for this compound?

A1: There are two primary, highly effective routes for the synthesis of this compound, each with distinct advantages and challenges:

  • Sandmeyer Reaction: This classic route begins with an aromatic amine, specifically 2-amino-4-(dimethylamino)benzoic acid. The amino group is converted into a diazonium salt, which is subsequently displaced by a chloride ion using a copper(I) chloride catalyst.[1][2][3] This method is often favored for its cost-effective reagents.

  • Buchwald-Hartwig Amination: This modern cross-coupling reaction involves the palladium-catalyzed amination of an aryl halide.[4] The typical starting materials would be 2,4-dichlorobenzoic acid and dimethylamine. This route offers high functional group tolerance and often results in excellent yields, though it requires more specialized and expensive catalysts and ligands.[4][5]

Q2: What are the critical safety precautions for these synthetic routes?

A2: Both synthetic pathways require stringent safety measures:

  • Aryl Diazonium Salts (Sandmeyer Route): These intermediates are notoriously unstable and can be explosive when isolated or heated in a dry state.[6] Crucially, they must be prepared in situ at low temperatures (typically 0-5 °C) and used immediately without any attempt at isolation.

  • Palladium Catalysts & Ligands (Buchwald-Hartwig Route): Many phosphine ligands are air-sensitive and require handling under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation, which deactivates the catalyst.

  • Reagents: Both routes use corrosive acids (e.g., HCl) and potentially toxic reagents. Always handle chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves.

Q3: My overall yield is consistently low. What is the first parameter I should investigate?

A3: For any synthetic route, the first step in troubleshooting low yield is to confirm the purity and integrity of your starting materials. Impurities can interfere with the reaction, poison catalysts, or introduce competing side reactions. Following this, for the Sandmeyer reaction, temperature control during diazotization is the most critical parameter. For the Buchwald-Hartwig amination, the integrity of the catalyst/ligand system and the complete exclusion of oxygen are paramount.

Troubleshooting Guide: Sandmeyer Reaction Route

This route proceeds via the diazotization of 2-amino-4-(dimethylamino)benzoic acid followed by a copper-catalyzed substitution.

Sandmeyer_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction A 2-Amino-4-(dimethylamino)benzoic acid B Dissolve in HCl A->B C Cool to 0-5 °C B->C D Add NaNO2 (aq) slowly C->D E Aryl Diazonium Salt (in situ) D->E G Add Diazonium Salt Solution E->G Immediate Use F Prepare CuCl in HCl F->G H Observe N2 Evolution G->H I Crude Product Mixture H->I J Pure this compound I->J Workup & Purification

Caption: Experimental workflow for the Sandmeyer synthesis.

Problem 1: Low yield of the desired product, with significant formation of a dark, phenolic byproduct.
  • Probable Cause: Decomposition of the aryl diazonium salt intermediate. The diazonium group is an excellent leaving group, and if it cleaves before the copper-catalyzed substitution can occur, water acts as a nucleophile, leading to the formation of 2-hydroxy-4-(dimethylamino)benzoic acid. This is highly likely if the temperature rises above the recommended 0-5 °C range.[1][6]

  • Solution & Rationale:

    • Strict Temperature Control: Maintain the reaction temperature between 0 and 5 °C throughout the diazotization step (the addition of sodium nitrite). Use an ice-salt bath for more effective cooling. The function of the ice is to absorb the heat released during the formation of the diazonium compound.[6]

    • Slow Reagent Addition: Add the aqueous solution of sodium nitrite dropwise with vigorous stirring. This prevents localized temperature spikes that can accelerate decomposition.

    • Immediate Use: The diazonium salt is unstable and should be used immediately in the subsequent Sandmeyer step.[6] Do not store the solution.

Problem 2: Incomplete reaction; starting material is recovered after workup.
  • Probable Cause 1: Insufficient diazotization. The molar ratio of sodium nitrite to the starting amine may be too low, or the acidic conditions may be inadequate. Nitrous acid, which is the active diazotizing agent, is generated in situ from sodium nitrite and a strong acid like HCl.[6]

  • Solution & Rationale:

    • Stoichiometry Check: Ensure at least one full equivalent of sodium nitrite is used. A slight excess (e.g., 1.05-1.1 equivalents) can help drive the reaction to completion.

    • Acid Concentration: Use a sufficient excess of hydrochloric acid. Typically, 2.5-3 equivalents are recommended: one equivalent to protonate the amino group, one to react with sodium nitrite to form nitrous acid, and an additional amount to maintain a strongly acidic medium.

  • Probable Cause 2: Inactive copper(I) chloride catalyst. Copper(I) can be oxidized to copper(II) by atmospheric oxygen, reducing its catalytic activity in the radical-nucleophilic aromatic substitution mechanism.[2]

  • Solution & Rationale:

    • Use Fresh Catalyst: Use freshly prepared or purchased CuCl. If preparing it in-house (e.g., by reduction of CuSO₄), ensure the reduction is complete.

    • Sufficient Catalyst: Use a sufficient excess of the copper(I) salt to favor the desired substitution over the competing hydroxylation side reaction.[1]

Troubleshooting Guide: Buchwald-Hartwig Amination Route

This route involves the palladium-catalyzed coupling of 2,4-dichlorobenzoic acid with dimethylamine.

Buchwald_Hartwig_Cycle center Catalytic Cycle pd0 Pd(0)L2 oa_complex [Ar(X)-Pd(II)-L2] pd0->oa_complex Oxidative Addition (+ Ar-X) amine_complex [Ar-Pd(II)-NHR2(L)]+ oa_complex->amine_complex Amine Coordination (+ HNR2) amide_complex [Ar-Pd(II)-NR2(L)] amine_complex->amide_complex Deprotonation (- Base-H+) amide_complex->pd0 Reductive Elimination product Ar-NR2 amide_complex->product

Caption: The catalytic cycle for Buchwald-Hartwig amination.

Problem 1: No reaction or very low conversion of 2,4-dichlorobenzoic acid.
  • Probable Cause 1: Catalyst system is inactive. This is the most common issue. The palladium precatalyst may not have been properly activated to the active Pd(0) species, or the phosphine ligand may have been oxidized by trace oxygen.[7]

  • Solution & Rationale:

    • Inert Atmosphere: The reaction must be set up under a strictly inert atmosphere (Argon or Nitrogen). Use Schlenk techniques or a glovebox. All solvents and reagents should be thoroughly degassed before use.

    • Ligand Choice: Use a modern, sterically hindered biarylphosphine ligand such as XPhos, SPhos, or RuPhos. These ligands promote the reductive elimination step and are more robust.[8]

    • Catalyst Precursor: Use a reliable palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂. Some modern catalyst systems come as pre-formed, air-stable complexes that are easier to handle.

  • Probable Cause 2: Incorrect base. The base is critical for deprotonating the amine in the catalytic cycle.[4] A base that is too weak will result in a slow or stalled reaction. The carboxylate group of the starting material also complicates base selection.

  • Solution & Rationale:

    • Base Strength: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[7]

    • Stoichiometry: At least two equivalents of base are needed: one to deprotonate the dimethylamine for the coupling and a second to deprotonate the benzoic acid starting material. Using 2.5-3.0 equivalents is a safe starting point.

Problem 2: Formation of 2-chlorobenzoic acid (hydrodehalogenation) byproduct.
  • Probable Cause: A side reaction known as β-hydride elimination is competing with the desired reductive elimination step.[4] This can be more prominent with certain catalyst systems or if there are sources of hydrogen in the reaction.

  • Solution & Rationale:

    • Optimize Ligand: Sterically hindered ligands, as mentioned above (e.g., XPhos), often suppress β-hydride elimination by making the transition state for this side reaction less favorable.

    • Solvent Choice: Ensure the solvent is anhydrous. While some protocols tolerate traces of water, excess water can be a proton source that facilitates hydrodehalogenation. Anhydrous solvents like toluene or dioxane are standard.[7]

Data & Protocols

Table 1: Comparison of Synthetic Routes
ParameterSandmeyer ReactionBuchwald-Hartwig Amination
Starting Materials 2-Amino-4-(dimethylamino)benzoic acid, NaNO₂, CuCl2,4-Dichlorobenzoic acid, Dimethylamine
Key Reagents HClPd Catalyst (e.g., Pd₂(dba)₃), Phosphine Ligand (e.g., XPhos), Strong Base (e.g., NaOtBu)
Typical Yield 60-80%75-95%
Pros Low-cost reagents, well-established procedure.High yields, broad substrate scope, high functional group tolerance.[4]
Cons Unstable/hazardous diazonium intermediate, strict temperature control required, potential for phenolic byproducts.[1]Expensive catalysts/ligands, requires strict inert atmosphere, potential for catalyst poisoning.[7]
Protocol 1: Sandmeyer Synthesis of this compound
  • Diazotization:

    • In a flask equipped with a magnetic stirrer, dissolve 1.0 eq of 2-amino-4-(dimethylamino)benzoic acid in an aqueous solution containing 3.0 eq of hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-chilled aqueous solution of 1.1 eq of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.[1] Stir for 30 minutes at this temperature.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of 1.2 eq of copper(I) chloride in concentrated hydrochloric acid.

    • While stirring vigorously, slowly add the cold diazonium salt solution to the CuCl solution.[1]

    • Vigorous evolution of nitrogen gas should be observed.[6]

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • Workup and Purification:

    • Collect the precipitated crude product by vacuum filtration.

    • Wash the solid with cold water.

    • Purify the crude product by recrystallization, for example, from an ethanol/water mixture.[9]

Protocol 2: Buchwald-Hartwig Synthesis of this compound
  • Reaction Setup:

    • To a Schlenk flask under an argon atmosphere, add 2,4-dichlorobenzoic acid (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%).

    • Add the strong base (e.g., NaOtBu, 2.5 eq).

    • Evacuate and backfill the flask with argon three times.

  • Reaction Execution:

    • Add degassed, anhydrous toluene via syringe.

    • Add dimethylamine (typically as a solution in THF or as dimethylamine hydrochloride with an extra equivalent of base).

    • Heat the reaction mixture (e.g., to 80-110 °C) with stirring for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Cool the reaction to room temperature and quench with water or saturated aqueous NH₄Cl.

    • Acidify the aqueous layer with HCl to pH ~2-3 to protonate the product, causing it to precipitate or allowing it to be extracted.

    • Extract with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

References

  • The Sandmeyer Reaction: Substitution for an NH2 on an Arom
  • Sandmeyer reaction - Wikipedia. [Link]

  • Optimization for the Buchwald–Hartwig‐amination of 4aa - ResearchGate. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Sandmeyer Reaction - Organic Chemistry Portal. [Link]

  • Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst - Google P
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid - PrepChem.com. [Link]

  • Synthesizing method of 2-chloro-4-(methylsulfonyl)
  • Organic Syntheses Procedure. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • High-performance Liquid Chromatographic Analysis of the 2-chloroprocaine Metabolite, Diethylaminoethanol, in Blood and Serum - PubMed. [Link]

  • Purification of 2,4 Dichlorobenzoic Acid | Request PDF - ResearchGate. [Link]

  • Journal of Chemical and Pharmaceutical Research, 2016, 8(4):318-326 - JOCPR. [Link]

  • Analytical Methods - RSC Publishing. [Link]

  • The Study of the Polymorphic System of 2-chloro-4-nitrobenzoic Acid - ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for 2-Chloro-4-(dimethylamino)benzoic acid Coupling

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing the reaction temperature in coupling reactions involving 2-Chloro-4-(dimethylamino)benzoic acid. The following question-and-answer format directly addresses specific issues you may encounter during your experiments, providing not just solutions but also the underlying scientific rationale.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of coupling reactions for this compound, and why is temperature a critical parameter?

A1: this compound is a versatile building block commonly employed in palladium-catalyzed cross-coupling reactions. The two most relevant transformations are:

  • Suzuki-Miyaura Coupling: Formation of a C-C bond by reacting the aryl chloride with a boronic acid or ester. This is a cornerstone reaction for creating biaryl structures.

  • Buchwald-Hartwig Amination: Formation of a C-N bond by reacting the aryl chloride with an amine. This is a powerful method for synthesizing complex arylamines.[1]

Temperature is a critical parameter in these reactions because it directly influences several key factors:

  • Reaction Rate: As with most chemical reactions, increasing the temperature generally accelerates the reaction rate.[2]

  • Catalyst Activity and Stability: The palladium catalyst's activity is temperature-dependent. However, excessive heat can lead to catalyst decomposition, reducing its efficacy and potentially leading to the formation of palladium black.[3]

  • Side Reactions: Higher temperatures can promote undesirable side reactions, such as hydrodehalogenation (replacement of the chlorine with hydrogen), homocoupling of the starting materials, and decomposition of thermally sensitive substrates or reagents.[4][5]

  • Solubility: The solubility of reagents and catalysts can be temperature-dependent, which is particularly important in heterogeneous reaction mixtures.[6]

Finding the optimal temperature is therefore a balancing act between achieving a reasonable reaction rate and minimizing catalyst degradation and side product formation.

Q2: I am observing low to no product formation in my coupling reaction. How can I determine if the temperature is the root cause?

A2: Low or no product yield is a common issue that can stem from various factors, with temperature being a primary suspect.[4] Here's a systematic approach to diagnose the problem:

  • Review the Literature: Compare your reaction temperature to established protocols for similar substrates. Aryl chlorides are generally less reactive than aryl bromides or iodides and often require higher temperatures and more specialized catalyst systems to achieve good yields.[7]

  • Incremental Temperature Increase: If your initial reaction was run at a moderate temperature (e.g., 80 °C), a cautious and incremental increase (e.g., to 90 °C or 100 °C) may be warranted.[3] Monitor the reaction closely by TLC or LC-MS to track the consumption of starting materials and the formation of the desired product.

  • Assess Catalyst and Ligand Stability: If you suspect catalyst deactivation at higher temperatures, consider using a more robust pre-catalyst or a ligand known for its thermal stability, such as Xantphos.[8] Pre-catalysts often provide more reproducible results by ensuring efficient formation of the active catalytic species.[7]

  • Consider Other Factors: Before concluding that temperature is the sole issue, ensure other critical parameters are optimized. This includes proper degassing to remove oxygen, which can deactivate the catalyst, and using a suitable base and solvent system.[3]

Q3: I am seeing significant side product formation, particularly hydrodehalogenation and homocoupling. How does temperature contribute to this, and what can I do to mitigate it?

A3: The formation of byproducts like hydrodehalogenation (replacement of the chloro group with a hydrogen) and homocoupling of the boronic acid (in Suzuki reactions) are often exacerbated by elevated temperatures.[4][7]

  • Hydrodehalogenation: This side reaction can be promoted by prolonged heating.[7] To minimize it, aim for the lowest possible temperature that still allows for a reasonable reaction rate.

  • Homocoupling: This is often promoted by the presence of oxygen, and its rate can increase with temperature.[9]

Mitigation Strategies:

  • Temperature Optimization: Systematically screen a range of temperatures to find the optimal balance between product formation and byproduct formation.

  • Thorough Degassing: Ensure your reaction mixture is rigorously degassed to remove oxygen.[7] This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.[3]

  • Controlled Reagent Addition: In some cases, slow addition of the more reactive coupling partner (e.g., the boronic acid) can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[7]

Troubleshooting Guide

This section provides a structured approach to resolving common issues related to temperature optimization in the coupling reactions of this compound.

IssuePossible Cause(s)Suggested Solutions
Reaction is sluggish or incomplete 1. Suboptimal Temperature: The reaction temperature may be too low for the less reactive aryl chloride.[7] 2. Catalyst Inactivity: The palladium catalyst may not be sufficiently active at the chosen temperature.[3]1. Increase Temperature Incrementally: Cautiously raise the reaction temperature in 10-20 °C increments, monitoring the reaction progress carefully.[3] 2. Screen Catalysts and Ligands: For challenging couplings, consider more electron-rich and bulky phosphine ligands like XPhos, SPhos, or RuPhos, which can facilitate the oxidative addition step at lower temperatures.[7]
Significant formation of byproducts (e.g., hydrodehalogenation, homocoupling) 1. Excessive Temperature: High temperatures can accelerate catalyst decomposition and promote side reactions.[3] 2. Presence of Oxygen: Oxygen can lead to oxidative degradation of the catalyst and promote homocoupling of boronic acids.[9]1. Lower the Reaction Temperature: If the desired product is forming but with significant impurities, try reducing the temperature. 2. Rigorous Degassing: Employ multiple freeze-pump-thaw cycles to ensure the complete removal of oxygen.[7]
Decomposition of starting materials or product 1. Thermal Instability: The benzoic acid moiety or other functional groups on the coupling partners may be susceptible to decarboxylation or other degradation pathways at elevated temperatures.[10]1. Conduct Thermal Stability Studies: If you suspect thermal instability, perform a small-scale experiment where the starting material is heated in the reaction solvent at the target temperature (without the catalyst) to assess its stability. 2. Use Milder Conditions: Explore catalyst systems that are active at lower temperatures. Some modern palladium complexes can facilitate couplings at or near room temperature.
Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting temperature-related issues in your coupling reactions.

TroubleshootingWorkflow start Low Yield or Byproduct Formation check_temp Is the reaction temperature within the typical range for aryl chloride coupling? start->check_temp increase_temp Incrementally increase temperature (e.g., +10-20 °C). Monitor reaction progress. check_temp->increase_temp No check_byproducts Are significant byproducts (hydrodehalogenation, homocoupling) observed? check_temp->check_byproducts Yes screen_catalyst Screen more active catalyst/ligand systems (e.g., XPhos, SPhos). increase_temp->screen_catalyst Still low yield success Successful Optimization increase_temp->success Improved yield screen_catalyst->success lower_temp Lower the reaction temperature. check_byproducts->lower_temp Yes check_stability Is starting material or product decomposition suspected? check_byproducts->check_stability No degas Ensure rigorous degassing of the reaction mixture. lower_temp->degas degas->success stability_test Perform thermal stability test on starting materials. check_stability->stability_test Yes milder_conditions Explore catalyst systems for lower temperature reactions. stability_test->milder_conditions milder_conditions->success

Caption: A logical workflow for troubleshooting low-yield coupling reactions.

Experimental Protocols

Protocol 1: Systematic Temperature Screening for a Suzuki-Miyaura Coupling

This protocol outlines a general procedure for optimizing the reaction temperature for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., dioxane/water 4:1)

  • Reaction vials with stir bars

  • Heating block or oil bath with precise temperature control

Procedure:

  • Reaction Setup: In an inert atmosphere (glovebox or under a stream of argon), add this compound, the arylboronic acid, palladium pre-catalyst, ligand, and base to a series of reaction vials.

  • Solvent Addition: Add the degassed solvent mixture to each vial.

  • Heating: Place the vials in a pre-heated heating block at different temperatures (e.g., 80 °C, 90 °C, 100 °C, and 110 °C).

  • Monitoring: Stir the reactions at the set temperatures. After a predetermined time (e.g., 2 hours), carefully take a small aliquot from each reaction, quench with a suitable solvent, and analyze by LC-MS to determine the conversion to product and the formation of any byproducts.

  • Analysis: Continue monitoring the reactions at regular intervals (e.g., every 2-4 hours) until the reaction with the highest yield of the desired product and minimal byproducts is identified.

  • Work-up and Purification: Once the optimal temperature is determined, the reaction can be scaled up. After completion, cool the reaction to room temperature, dilute with an organic solvent, and perform an aqueous work-up. The crude product can then be purified by column chromatography or recrystallization.[7]

Visualizing the Experimental Workflow

ExperimentalWorkflow start Start setup Set up parallel reactions in an inert atmosphere. start->setup add_reagents Add starting materials, catalyst, ligand, and base. setup->add_reagents add_solvent Add degassed solvent. add_reagents->add_solvent heat Heat reactions at different temperatures (e.g., 80, 90, 100, 110 °C). add_solvent->heat monitor Monitor reaction progress by LC-MS at regular intervals. heat->monitor analyze Analyze data to determine optimal temperature. monitor->analyze scale_up Scale up reaction at the optimal temperature. analyze->scale_up workup Perform work-up and purification. scale_up->workup end End workup->end

Caption: A streamlined workflow for temperature optimization experiments.

References

Sources

Technical Support Center: Recrystallization of 2-Chloro-4-(dimethylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Chloro-4-(dimethylamino)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during the recrystallization of this compound. Our focus is on explaining the causality behind experimental choices to ensure reproducible, high-purity results.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the selection of an appropriate solvent system and the general procedure for recrystallizing this compound.

Q1: What is the ideal solvent for recrystallizing this compound?

There is no single "ideal" solvent, as the optimal choice depends on the specific impurities present. However, based on the structure of this compound—which contains a polar carboxylic acid, a basic dimethylamino group, and a moderately non-polar chlorinated aromatic ring—a solvent of intermediate polarity or a mixed-solvent system is likely to be effective.

An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point.[1][2] This temperature-dependent solubility differential is the key to successful purification.[3][4]

Recommended Solvent Systems to Screen:

  • Single Solvents:

    • Alcohols (Ethanol, Methanol): These are often excellent starting points for benzoic acid derivatives.[5][6] They are polar enough to interact with the functional groups but not so polar that solubility at room temperature is excessively high.

    • Water: While many organic compounds have low water solubility, it can be an effective solvent for polar molecules, especially at high temperatures.[5][7] Given the polar groups on the target molecule, hot water is a viable candidate.

    • Ketones (Acetone): Acetone is a versatile polar aprotic solvent that can be effective.[8]

  • Mixed-Solvent Systems: This is a powerful technique when no single solvent provides the ideal solubility profile.

    • Ethanol/Water or Methanol/Water: Dissolve the compound in the minimum amount of hot alcohol (the "good" solvent) and then add hot water (the "poor" or "anti-solvent") dropwise until the solution becomes faintly cloudy (turbid). A few more drops of hot alcohol should clarify the solution, which is then ready for slow cooling.[8]

    • Ethyl Acetate/Hexanes: A less polar combination that can also be effective. Dissolve in hot ethyl acetate and add hexanes as the anti-solvent.

Q2: How should I perform a preliminary solvent screening experiment?

A small-scale test is crucial to avoid wasting material.[9]

  • Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., ethanol, water, acetone) dropwise at room temperature, swirling after each addition. Note the solubility. A good solvent will not dissolve the compound at this stage.

  • For solvents that did not dissolve the compound, gently heat the test tube in a hot water bath. Continue adding the solvent dropwise until the solid just dissolves.[10]

  • Remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice-water bath.

  • Observe the quality and quantity of the crystals that form. An ideal solvent will yield a large crop of well-defined crystals upon cooling.

Solvent Screening OutcomeInterpretation
Soluble at Room Temperature Poor solvent (too soluble).[10]
Insoluble at Boiling Point Poor solvent (not soluble enough).
Soluble at Boiling, Forms Crystals on Cooling Good Candidate Solvent. [1]
Soluble at Boiling, Oils Out on Cooling Potentially useful, but requires troubleshooting (see below).

Q3: Are there any specific chemical properties of this compound I should be aware of?

Yes. The molecule is amphoteric, meaning it has both acidic (carboxylic acid) and basic (dimethylamino) functional groups.[5][11] This means its solubility is highly pH-dependent. It will be soluble in aqueous acid (protonating the amine) and aqueous base (deprotonating the carboxylic acid). For recrystallization of the neutral compound, it is critical to use neutral organic solvents or water and ensure the pH is not strongly acidic or basic.

Troubleshooting Guide

This guide provides direct answers to specific problems you may encounter during the recrystallization process.

Problem: My compound "oils out" instead of forming crystals.

  • Question: I dissolved my compound in the hot solvent, but upon cooling, an oily liquid separated instead of solid crystals. What's wrong?

  • Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[12] This can happen for two main reasons:

    • High Solute Concentration: The solution is too concentrated, causing the compound to separate from the solution too quickly at a high temperature.

    • Impurities Present: Significant amounts of impurities can depress the melting point of your compound, making it more likely to melt in the hot solvent mixture.

  • Solutions:

    • Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more) to decrease the saturation point.[12][13] If using a mixed-solvent system, add more of the "good" solvent in which the compound is more soluble.

    • Slow Down Cooling: Ensure the solution cools as slowly as possible. You can insulate the flask with glass wool or place it in a beaker of hot water and allow both to cool together.[14] This gives the molecules time to orient themselves into a crystal lattice rather than crashing out as a liquid.

    • Charcoal Treatment: If you suspect impurities are the cause, especially if your solution is colored, a charcoal treatment may help.[3][14] (See "Problem: My final crystals are colored" below).

Problem: No crystals are forming, even after extensive cooling.

  • Question: My solution is clear and has been in an ice bath for 30 minutes, but nothing is happening. How can I induce crystallization?

  • Answer: This is a common issue that typically arises from two scenarios:

    • Excess Solvent: You have used too much solvent, and the solution is not supersaturated enough for crystals to form, even when cold.[12]

    • Lack of Nucleation Sites: A supersaturated solution may require an initial surface or "seed" to begin the crystallization process.[12]

  • Solutions:

    • Reduce Solvent Volume: Gently heat the solution and boil off a portion of the solvent to increase the concentration of your compound.[12][13] Then, attempt to cool it again.

    • Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.[12]

      • Seed Crystals: If you have a small amount of pure this compound, add a single tiny crystal to the cold solution. This "seed crystal" will act as a template for further crystal growth.[12]

Problem: My final crystal yield is very low.

  • Question: I successfully formed crystals, but after filtration, I only recovered a small fraction of my starting material. Where did my compound go?

  • Answer: A low yield can result from several factors during the procedure:

    • Using Too Much Solvent: This is the most common cause. A significant portion of your compound will remain dissolved in the "mother liquor" (the filtrate) even after cooling.[10][13]

    • Premature Crystallization: If crystals form during a hot filtration step (if performed), they will be lost with the insoluble impurities.

    • Excessive Washing: Washing the collected crystals with too much or with room-temperature solvent will dissolve some of your product.[9]

  • Solutions:

    • Use the Minimum Solvent: During the initial dissolving step, use only the absolute minimum amount of boiling solvent required to fully dissolve the solid.[1]

    • Recover a Second Crop: Do not discard the mother liquor immediately. Reduce its volume by boiling off some of the solvent and cool it again. You can often recover a second crop of crystals, which can be combined with the first if purity is acceptable.

    • Wash Correctly: Always wash your collected crystals with a minimal amount of ice-cold solvent. The compound's solubility will be lowest in cold solvent, minimizing losses.[9]

Problem: My final crystals are colored.

  • Question: The starting material was off-color, and the final crystals are still tinted. How can I remove colored impurities?

  • Answer: Colored impurities are often large, polar molecules that can be adsorbed onto the surface of activated charcoal.

  • Solution:

    • Dissolve: Dissolve the impure crystals in the minimum amount of the appropriate hot recrystallization solvent.

    • Treat with Charcoal: Remove the flask from the heat source to prevent bumping. Add a very small amount of activated charcoal (Norit) to the solution—typically 1-2% of the solute's weight is sufficient.[14]

    • Hot Filtration: Bring the mixture back to a boil for a few minutes. To remove the fine charcoal particles and any other insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper.[14][15]

    • Crystallize: Allow the hot, clear filtrate to cool slowly to form pure, colorless crystals.

Experimental Protocol: Recrystallization via Ethanol/Water System

This protocol provides a step-by-step methodology for a common mixed-solvent recrystallization.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid at a gentle boil.

  • Addition of Anti-Solvent: While keeping the solution hot, add hot water dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again. At this point, the solution is saturated.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.[14]

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small portion of ice-cold ethanol/water mixture.

  • Drying: Allow the crystals to dry completely before determining their mass and assessing purity (e.g., by melting point).

Visualization of Troubleshooting Workflow

The following diagram illustrates the decision-making process for troubleshooting common recrystallization issues.

Recrystallization_Troubleshooting start Recrystallization Issue Detected oiling_out Problem: Compound 'Oils Out' start->oiling_out no_crystals Problem: No Crystals Form start->no_crystals low_yield Problem: Low Yield start->low_yield sol_oiling Solution: 1. Re-heat & add more solvent. 2. Ensure slow cooling. oiling_out->sol_oiling Cause: Too concentrated or impure sol_no_crystals Solution: 1. Boil off some solvent. 2. Scratch flask or add seed crystal. no_crystals->sol_no_crystals Cause: Too much solvent or no nucleation sol_low_yield Solution: 1. Use minimum hot solvent. 2. Recover second crop from mother liquor. 3. Wash with ice-cold solvent. low_yield->sol_low_yield Cause: Excess solvent or procedural loss

Caption: A flowchart for diagnosing and solving common recrystallization problems.

References

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Problems with Recrystallisations. University of York, Department of Chemistry. Retrieved from [Link]

  • Recrystallization. Pavia, Lampman, Kriz, Engel, Introduction to Organic Laboratory Techniques. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Recrystallization of Benzoic Acid. Loomis Chaffee. Retrieved from [Link]

  • 2-Chloro-4-methylbenzoic acid. PubChem, National Institutes of Health. Retrieved from [Link]

  • Recrystallization Lab Handout. Unknown Source. Retrieved from [Link]

  • Recrystallization 2. Unknown Source. Retrieved from [Link]

  • Go-to recrystallization solvent mixtures. Reddit r/Chempros. Retrieved from [Link]

  • 4-(Dimethylamino)benzoic Acid. DrugFuture. Retrieved from [Link]

  • EXPERIMENT (3) Recrystallization. Unknown Source. Retrieved from [Link]

  • Recrystallization. Homi Bhabha Centre for Science Education. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Retrieved from [Link]

  • The Recrystallization of Benzoic Acid. Barnard College, Columbia University. Retrieved from [Link]

  • 4-dimethylamino benzoic acid. ChemBK. Retrieved from [Link]

  • Benzoic acid, 4-amino-2-chloro-, 2-(diethylamino)ethyl ester. NIST WebBook. Retrieved from [Link]

  • Solvent for recrystallization of benzoic acid? Chemistry Stack Exchange. Retrieved from [Link]

  • (PDF) Recrystallization of Impure Benzoic Acid. ResearchGate. Retrieved from [Link]

  • Recrystallization and Extractions of Organic Compounds. MiraCosta College. Retrieved from [Link]

  • 4-(Dimethylamino)benzoic acid. PubChem, National Institutes of Health. Retrieved from [Link]

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Technical Support Center: Troubleshooting Low Conversion Rates with 2-Chloro-4-(dimethylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloro-4-(dimethylamino)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in reactions involving this versatile intermediate. As your dedicated application scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.

Section 1: Understanding the Reagent: A Chemist's Perspective

Before troubleshooting, it is crucial to understand the inherent properties of this compound. Its reactivity is a direct consequence of the electronic and steric interplay between its three functional groups.

  • Carboxylic Acid (-COOH): The primary site for reactions such as amidation and esterification. Its acidity and reactivity are modulated by the other substituents.

  • para-Dimethylamino (-N(CH₃)₂): A powerful electron-donating group. It increases the electron density of the benzene ring, making it more susceptible to oxidation but also influencing the acidity of the carboxylic acid.

  • ortho-Chloro (-Cl): An electron-withdrawing group that is also sterically bulky. Its position ortho to the carboxylic acid can hinder the approach of reactants, a common cause for sluggish reactions.[1]

This unique combination makes the molecule an interesting but sometimes challenging substrate. Low conversion rates often stem from failing to account for the steric hindrance from the chloro group or the potential for side reactions involving the dimethylamino group.

Section 2: Troubleshooting Guide for Low Conversion Rates

This section addresses the most common issues encountered during reactions with this compound in a question-and-answer format.

Q1: My reaction has stalled or shows minimal product formation. Where do I start?

This is the most frequent issue and typically points to foundational reaction parameters. A systematic approach is key.

dot

Caption: General troubleshooting workflow for low conversion rates.

Answer:

  • Starting Material Integrity:

    • Purity: Confirm the purity of your this compound via NMR or LC-MS. Impurities can inhibit catalysts or introduce side reactions.

    • Stability: This compound can discolor upon exposure to air and light.[2] While generally stable, improper long-term storage could lead to degradation. Store in a tightly sealed, amber container in a cool, dry place.

  • Solvent and Temperature:

    • Anhydrous Conditions: For many reactions, especially those involving organometallics or highly reactive coupling agents, the presence of water can be detrimental.[3] Ensure solvents are anhydrous.

    • Solvent Choice: The choice of solvent is critical. For amide couplings, polar aprotic solvents like DMF, NMP, or DCM are generally preferred. Protic solvents (e.g., ethanol, water) can interfere with many coupling reagents.

    • Temperature Control: Some reactions require heating to overcome the activation energy barrier, which may be heightened by the steric hindrance of the ortho-chloro group.[1] Conversely, some highly reactive processes may require cooling to prevent side reactions.[4] Monitor the reaction temperature closely.[3]

  • Reaction Atmosphere:

    • Inert Atmosphere: The dimethylamino group can be susceptible to oxidation. If your reaction conditions are harsh or involve sensitive catalysts (like palladium catalysts in cross-coupling), performing the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended to prevent oxidative side products and catalyst deactivation.[1]

Q2: I'm performing an amide coupling reaction. How do I choose the right coupling reagent and conditions to maximize yield?

Amide bond formation is a primary application for this substrate. The ortho-chloro group is the main challenge here due to steric hindrance.

Answer:

The key is to form a highly reactive intermediate that the incoming amine can attack despite the steric blockade.

Coupling Reagent Class Examples Mechanism & Suitability Considerations
Carbodiimides EDC, DCCForms an O-acylisourea intermediate. Often used with additives like HOBt or DMAP to increase efficiency and suppress side reactions.A good starting point. EDC is water-soluble, simplifying workup. The steric hindrance might still result in slow reaction times.
Uronium/Aminium Salts HATU, HBTUForms a highly reactive activated ester. Generally more powerful and faster than carbodiimides.Highly recommended for this substrate. The increased reactivity often overcomes steric hindrance. HATU is particularly effective at minimizing racemization in chiral substrates.
Phosphonium Salts PyBOP, PyAOPSimilar in reactivity to uronium salts. Excellent for sterically hindered couplings.Can be more expensive. The reaction produces carcinogenic HMPA as a byproduct, requiring careful handling and disposal.
Acid Chlorides Thionyl Chloride (SOCl₂), Oxalyl ChlorideConverts the carboxylic acid to a highly reactive acid chloride.This is a two-step process. The conditions can be harsh and may not be compatible with sensitive functional groups elsewhere in the molecule. The dimethylamino group could potentially react under these strongly acidic conditions.

Experimental Protocol: Optimized Amide Coupling using HATU

  • Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Add the desired amine (1.1 eq.) to the solution.

  • Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.5 eq.).

  • In a separate vial, dissolve HATU (1.2 eq.) in a small amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at room temperature.

  • Stir the reaction for 4-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, proceed with an aqueous workup (see Q4).

Causality: Using a potent activating agent like HATU and a hindered base like DIPEA ensures that the carboxylic acid is rapidly converted to its activated form, presenting the best possible electrophile to the amine nucleophile, thereby overcoming the kinetic barrier imposed by the ortho-chloro substituent.

Q3: I'm seeing multiple spots on my TLC plate. What are the likely side reactions?

Answer:

Side product formation is a clear indicator of non-optimal conditions. For this substrate, consider the following possibilities:

  • Protodehalogenation: Replacement of the chloro group with a hydrogen. This can occur in the presence of certain catalysts (e.g., Palladium), bases, or hydride sources, especially at elevated temperatures.[1] The resulting byproduct would be 4-(dimethylamino)benzoic acid.

  • Oxidation of the Dimethylamino Group: The electron-rich dimethylamino group can be susceptible to oxidation, forming an N-oxide, especially if strong oxidizing agents are present or if the reaction is exposed to air for prolonged periods at high temperatures.

  • Dimerization/Polymerization: If using a carbodiimide like EDC without an additive like HOBt, the activated O-acylisourea intermediate can react with another molecule of the starting acid, leading to anhydride formation or other oligomeric byproducts.

  • Reaction at the Dimethylamino Group: Under strongly acidic conditions, the nitrogen of the dimethylamino group can be protonated, altering the electronic properties of the molecule and potentially deactivating it towards the desired reaction.

dot

Caption: Potential reaction pathways for the substrate.

Q4: How can I effectively monitor my reaction and purify the product?

Answer:

Proper monitoring and purification are essential to maximize your isolated yield.

Reaction Monitoring by Thin-Layer Chromatography (TLC) [5]

  • Prepare the TLC Plate: Use a silica gel plate. With a pencil, lightly draw an origin line about 1 cm from the bottom.

  • Spotting: Dissolve a tiny amount of your starting material in a suitable solvent (e.g., ethyl acetate) to create a reference spot. On the origin line, spot the starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture.

  • Elution: Develop the plate in a chamber with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The goal is to have the starting material Rf be ~0.5 and the product Rf be different. Adding a small amount of acetic acid to the eluent can improve the spot shape for carboxylic acids.[5]

  • Visualization: Visualize the spots using a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.

Purification Strategy: Acid-Base Extraction [6]

The amphoteric nature of your product (acidic -COOH, basic -N(CH₃)₂) can be exploited for purification, but it also presents a challenge. A standard acid-base workup is often effective for removing non-acidic/non-basic impurities.

  • Quench and Dilute: Quench the reaction mixture as appropriate (e.g., with water) and dilute with an organic solvent like ethyl acetate.

  • Base Wash: Transfer to a separatory funnel and wash with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution. Your acidic product will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer.

  • Separate and Acidify: Separate the aqueous layer. Slowly acidify it with cold 1M HCl to a pH of ~3.5-4.0.[4] Your product should precipitate out as a solid.

  • Isolate: Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Caution: The dimethylamino group will be protonated at low pH. Be careful not to make the solution too acidic, which could increase its solubility in water and lead to yield loss.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is the recommended storage for this compound?

    • A: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[2][7] Avoid contact with strong oxidizing agents.

  • Q: Can I use this compound in Suzuki or other cross-coupling reactions?

    • A: Yes, the chloro-substituent can participate in cross-coupling reactions. However, these reactions often require specific palladium catalysts and bulky, electron-rich phosphine ligands (like SPhos or XPhos) to facilitate the challenging oxidative addition step at the sterically hindered ortho position.[1] Low conversion is a common problem if the catalyst system is not optimized.

  • Q: What analytical methods are best for final product characterization?

    • A: A combination of techniques is recommended. ¹H and ¹³C NMR spectroscopy will confirm the structure. Mass spectrometry (GC-MS or LC-MS) will confirm the molecular weight.[8] High-Performance Liquid Chromatography (HPLC) is excellent for assessing purity.[9]

References

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-amino-2-chloro-, 2-(diethylamino)ethyl ester. NIST Chemistry WebBook. Retrieved February 16, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Scientific Diagram. Retrieved February 16, 2026, from [Link]

  • Various Authors. (2015, January 21). What could be reason for getting a very low yield in organic chemistry? Quora. Retrieved February 16, 2026, from [Link]

  • Various Authors. (2024, November 20). What are some common causes of low reaction yields? Reddit. Retrieved February 16, 2026, from [Link]

  • University of Victoria. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. Retrieved February 16, 2026, from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved February 16, 2026, from [Link]

  • Various Authors. (2024, September 21). Struggling with yield for a simple reaction: What could I be screwing up? Reddit. Retrieved February 16, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-4-methylbenzoic acid. PubChem. Retrieved February 16, 2026, from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved February 16, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Simultaneous determination of dehydroacetic acid, benzoic acid, sorbic acid, methylparaben and ethylparaben in foods by high-performance liquid chromatography. PMC. Retrieved February 16, 2026, from [Link]

Sources

Technical Support Center: Purification Protocols for 2-Chloro-4-(dimethylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Amphoteric" Trap

Removing 2-Chloro-4-(dimethylamino)benzoic acid is deceptively difficult because it is an amphoteric lipophile .[1][2] Unlike simple benzoic acids, this molecule contains both a basic center (dimethylamine, pKa ~2.5–3.5) and an acidic center (carboxylic acid, pKa ~3.5–4.5).[1]

  • The Problem: At neutral or mildly acidic pH (pH 4–6), the molecule approaches its isoelectric point, potentially forming a zwitterion that is poorly soluble in water but highly soluble in polar organic solvents (DCM, EtOAc). Standard weak-base washes (NaHCO₃) often fail because the resulting lipophilic salt partitions back into the organic phase.

  • The Solution: You must drive the equilibrium completely to the anionic form (pH > 12) or the cationic form (pH < 1) to force aqueous partitioning, or use solid-phase scavengers that operate on ion-exchange principles.[1]

Diagnostic: Where is the Impurity?

Before selecting a protocol, identify the state of the impurity in your current mixture using this phase-behavior logic.

Figure 1: pH-Dependent Species & Solubility

This diagram illustrates the dominant species of 2-Cl-4-DMABA at varying pH levels, dictating which phase it prefers.[1][2]

pH_Species_Distribution cluster_acid pH < 2 (Acidic) cluster_neutral pH 3 - 6 (Isoelectric) cluster_base pH > 10 (Basic) Cation Cationic Form (NH+ / COOH) Water Soluble Zwitter Zwitterion / Neutral (NH+ / COO-) Organic Soluble / Precipitate Cation->Zwitter Add Base Zwitter->Cation Add Strong Acid Anion Anionic Form (N / COO-) Water Soluble Zwitter->Anion Add Strong Base Anion->Zwitter Add Acid

Caption: Solubility shifts driven by protonation state. The "Danger Zone" is pH 3-6, where removal is least efficient.[1][2]

Protocol Module A: Modified Liquid-Liquid Extraction (LLE)

Best for: Neutral products (e.g., Amides, Esters) stable to high pH.[1] Issue: "I washed with Saturated NaHCO₃, but the impurity is still in my DCM layer."

The Mechanism

Sodium bicarbonate (pH ~8.5) creates the carboxylate salt of 2-Cl-4-DMABA.[1][2] However, the 2-chloro and 4-dimethylamino groups add significant lipophilicity.[1][2] The resulting ion pair is "greasy" enough to dissolve in Dichloromethane (DCM), leading to poor extraction efficiency.

Step-by-Step Protocol
StepActionTechnical Rationale
1 Switch Solvent If possible, exchange DCM for Ethyl Acetate (EtOAc) or Diethyl Ether .[1][2] Chlorinated solvents are too good at solubilizing organic salts (ion pairs).
2 The "Hard" Base Wash Wash the organic layer with 1.0 M NaOH (pH 14) instead of NaHCO₃.
3 Verification The high ionic strength and high pH force the equilibrium 100% to the dianionic/anionic state, which is strictly water-soluble.
4 Brine Back-Wash Follow with a brine wash to break any emulsions caused by the surfactant-like nature of the amino-benzoate.[1][2]

⚠️ CAUTION: Do not use this method if your product contains esters or other base-sensitive groups.[1][2] Proceed to Module B.

Protocol Module B: Solid-Phase Scavenging (The "Clean Sweep")[1][2]

Best for: High-throughput purification, base-sensitive products, or when LLE causes emulsions.[1][2] Reagent: Polymer-Supported Carbonate (PS-CO₃) or Strong Anion Exchange (SAX) resin.[1][2]

The Mechanism

Instead of relying on phase partition, this method uses a chemical reaction to tether the impurity to a solid bead. The 2-Cl-4-DMABA reacts with the resin-bound carbonate, releasing CO₂ and becoming ionically bound to the polymer matrix.[1][2]

Workflow Diagram

Scavenging_Workflow Start Crude Mixture (Product + 2-Cl-4-DMABA) Resin Add PS-Carbonate Resin (3-4 equivalents relative to impurity) Start->Resin Incubate Agitate 2-4 Hours Solvent: DCM/MeOH (9:1) Resin->Incubate Acid-Base Reaction Filter Filtration Incubate->Filter Filtrate Filtrate contains PURE PRODUCT Filter->Filtrate Beads Resin retains Impurity (as salt) Filter->Beads

Caption: Solid-phase extraction eliminates liquid-liquid interface issues and prevents emulsions.[1][2]

Step-by-Step Protocol
  • Dissolve: Dissolve crude mixture in DCM or DCM/MeOH (9:1). Methanol swells the resin and improves kinetics.

  • Load: Add PS-Carbonate resin (approx.[1][2] 3.0 equivalents relative to the expected amount of unreacted acid).

  • Agitate: Shake gently (do not stir with a magnetic bar, which grinds the beads) for 2–4 hours.

  • Filter: Filter through a fritted glass funnel or cotton plug.

  • Rinse: Wash the resin cake with DCM to recover any entrained product.

  • Concentrate: Evaporate the filtrate to obtain purified product.

Protocol Module C: Chromatography Troubleshooting

Best for: Final purification when extraction fails.[2] Issue: "The impurity peaks are tailing and contaminating my product fraction."

The Cause: Silanol Interactions

The dimethylamino group of 2-Cl-4-DMABA acts as a hydrogen bond acceptor, interacting strongly with acidic silanol groups on silica gel.[1][2] This causes "peak tailing" (streaking) that overlaps with your product.

Mobile Phase Modifiers
Column TypeModifier StrategyWhy it Works
Normal Phase (Silica) 1% Triethylamine (TEA) The TEA saturates the silica's acidic sites, preventing the 2-Cl-4-DMABA from dragging.[1][2] It sharpens the peak significantly.
Reverse Phase (C18) 0.1% Formic Acid Protonates the amine (NH+). The molecule becomes more polar and elutes closer to the solvent front (void volume), separating it from a lipophilic product.
Reverse Phase (C18) 10mM Ammonium Bicarbonate (pH 10) Deprotonates the acid (COO-).[1][2] The molecule becomes anionic and elutes very early, while neutral products are retained.

FAQ: Common Pitfalls

Q: I see a new spot on TLC after workup that wasn't there before. Did 2-Cl-4-DMABA decompose? A: Likely not.[1][2] You are probably seeing the zwitterionic form vs. the ionic form . If you run TLC with an acidic mobile phase (e.g., MeOH/DCM + Acetic Acid), the spot might move differently than if you run it neutral. Always add 1% TEA to your TLC chamber to ensure you are visualizing the distinct species.

Q: Can I use an amine scavenger resin? A: No. Amine scavengers (like isocyanate resins) target nucleophilic amines. The dimethylamino group in 2-Cl-4-DMABA is tertiary and sterically hindered by the ortho-chloro group; it will not react efficiently with electrophilic scavengers.[1][2] You must target the carboxylic acid moiety using carbonate or hydroxide resins [1, 4].

Q: My product is also an amine. How do I separate it? A: This is the hardest scenario. LLE will likely fail. Use Cation Exchange Chromatography (SCX) .[2]

  • Load mixture onto SCX cartridge in MeOH.

  • Both product and impurity bind.

  • Wash with MeOH (removes neutrals).

  • Elute with Ammonia in MeOH .

  • Differentiation: If the pKa difference between your product amine and the DMABA amine is >2 units, you can use a pH gradient. Otherwise, use Prep-HPLC with a high pH buffer (Ammonium Bicarbonate).[1][2]

References

  • PubChem. (n.d.). 4-(Dimethylamino)benzoic acid | C9H11NO2.[1][2][3][4][5] National Library of Medicine. Retrieved February 22, 2026, from [Link][1]

  • NIST Chemistry WebBook. (n.d.).[2] Benzoic acid, 4-(dimethylamino)-.[1][2][3][4][5][6] National Institute of Standards and Technology.[2] Retrieved February 22, 2026, from [Link][1]

  • ResearchGate. (2025). Solid Phase Extraction Purification of Carboxylic Acid Products. Retrieved February 22, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. Retrieved February 22, 2026, from [Link][1]

Sources

Validation & Comparative

Technical Guide: FTIR Spectral Profiling of 2-Chloro-4-(dimethylamino)benzoic Acid

[1]

CAS: 3975-63-1 Formula: C₉H₁₀ClNO₂ Molecular Weight: 199.63 g/mol Primary Application: Pharmaceutical Intermediate (Antihistamine synthesis, potential Alcaftadine analogs), Chemical Building Block.

Part 1: Executive Summary & Molecular Analysis[1]

In the synthesis and quality control of pharmaceutical intermediates, 2-Chloro-4-(dimethylamino)benzoic acid presents a unique spectroscopic challenge. It combines a strongly electron-donating group (dimethylamino) with an electron-withdrawing, sterically hindering ortho-halogen (chlorine).[1]

For the analytical scientist, the FTIR spectrum of this molecule is not just a fingerprint; it is a map of competing electronic effects. The resonance donation from the para-N(Me)₂ group fights to lower the carbonyl frequency, while the inductive withdrawal and steric twist imposed by the ortho-Cl atom act to raise it.

This guide provides a comparative analysis against its closest structural analogs to ensure precise identification and purity verification.

Theoretical Structural Impacts on IR
Functional GroupElectronic EffectPredicted Spectral Consequence
Carboxylic Acid (-COOH) H-bonding dimer formationBroad O-H stretch (2500–3300 cm⁻¹).
4-Dimethylamino (-NMe₂) Strong Resonance Donor (+M)Increases single-bond character of C=O, lowering wavenumber (red shift).
2-Chloro (-Cl) Inductive Withdrawal (-I) & Steric Effect-I Effect: Shortens C=O bond (blue shift).Steric: Twists COOH out of plane, reducing conjugation (blue shift).[1]
Aromatic Ring 1,2,4-TrisubstitutionDistinctive C-H out-of-plane (OOP) bending patterns.[1]

Part 2: Experimental Protocol (Self-Validating)

To obtain the data described below, the following protocol is recommended. This workflow is designed to minimize moisture interference, which is critical when analyzing carboxylic acid dimers.

Method: Attenuated Total Reflectance (ATR) FTIR

Rationale: ATR is preferred over KBr pellets for this compound to avoid ion exchange (formation of K+ salts) which shifts the C=O peak drastically.

Step-by-Step Workflow:

  • Crystal Cleaning: Clean the ZnSe or Diamond crystal with isopropanol. Verify background energy curve shows no residual organic peaks.

  • Background Scan: Collect 32 scans of ambient air (suppress CO₂/H₂O).

  • Sample Deposition: Place ~5 mg of the solid analyte on the crystal center.

  • Pressure Application: Apply high pressure (clamp) to ensure intimate contact.

    • Validation Check: Monitor the preview mode. The strongest peak (C=O) should have an absorbance between 0.3 and 0.8 A.U. If <0.1, contact is poor.

  • Acquisition: Collect 32-64 scans at 4 cm⁻¹ resolution.

  • Post-Processing: Apply ATR correction (if comparing to transmission library data) and baseline correction.

Workflow Diagram

FTIR_WorkflowStartSample Prep(Solid Powder)CheckValidation:Is Sample Dry?Start->CheckCheck->StartNo (Dry in Desiccator)ATRATR Deposition(ZnSe/Diamond)Check->ATRYesScanAcquisition(64 Scans, 4cm⁻¹)ATR->ScanProcessData Processing(ATR Correction)Scan->ProcessResultSpectral ID& Purity CheckProcess->Result

Figure 1: Validated FTIR acquisition workflow ensuring sample integrity and data quality.

Part 3: Spectral Characterization & Peak Assignment[1]

The following table details the critical absorption bands. Note the specific shifts caused by the "Push-Pull" nature of the substituents.

Primary Absorption Peaks
Frequency (cm⁻¹)Vibration ModeFunctional Group AssignmentDiagnostic Note
2500 – 3300 O-H StretchCarboxylic Acid (Dimer)Very broad "fermi resonance" structure. Overlaps C-H stretches.[2]
2800 – 3000 C-H StretchMethyl (-NMe₂) & AromaticN-Methyl C-H stretches often appear as sharp spikes on the O-H shoulder.
1675 ± 10 C=O[1] StretchCarboxylic AcidCritical ID Peak. Higher than 4-NMe₂ analog (1665) due to Cl-induced steric twist/induction.
1590 – 1610 C=C Ring StretchAromatic RingEnhanced intensity due to conjugation with NMe₂.
1360 ± 10 C-N StretchAryl-Amine (C_aromatic - N)Strong band confirming the presence of the tertiary amine.
1250 – 1300 C-O StretchCarboxylic Acid"Carbon-Oxygen single bond" stretch, coupled with OH bending.
1050 – 1090 C-Cl StretchAryl ChlorideIndicates presence of Chlorine.[1] Often sharp but can be obscured in fingerprint region.
800 – 900 C-H OOP Bend1,2,4-Trisubstituted RingLook for two distinct bands (isolated H vs adjacent H's).

Part 4: Comparative Analysis (The Alternatives)

This section objectively compares the target molecule with its most likely structural analogs. This is crucial for researchers attempting to identify byproducts or verify starting materials.

Comparison 1: Target vs. 4-(Dimethylamino)benzoic Acid

Alternative lacks the Ortho-Chlorine.[1]

FeatureTarget: 2-Cl-4-NMe₂-Benzoic Alternative: 4-NMe₂-Benzoic Differentiation Logic
C=O[1][3] Position ~1675 cm⁻¹ ~1665 cm⁻¹ The target's C=O is blue-shifted (higher energy) because the ortho-Cl twists the carboxyl group, reducing conjugation.
C-Cl Band Present (~1080 cm⁻¹) Absent The most definitive "Yes/No" check for the chloro-substituent.[1]
Fingerprint 1,2,4-Trisubstituted 1,4-Disubstituted 1,4-substitution shows a strong, single OOP band ~820 cm⁻¹.[1] The target shows a more complex pattern.
Comparison 2: Target vs. 4-Amino-2-chlorobenzoic Acid

Alternative has a Primary Amine (-NH₂) instead of Tertiary (-NMe₂).[1]

FeatureTarget: 2-Cl-4-NMe₂-Benzoic Alternative: 4-NH₂-2-Cl-Benzoic Differentiation Logic
High Frequency No sharp peaks >3300 Doublet (3300-3400 cm⁻¹) The alternative has distinct N-H stretching peaks.[1] The target has only the broad O-H dimer band.
C-H Region Methyl C-H (2800-3000) Aromatic C-H only The target has extra aliphatic C-H peaks from the methyl groups.
C-N Stretch ~1360 cm⁻¹ ~1250-1300 cm⁻¹ Tertiary aromatic amines (target) absorb at higher frequencies than primary amines.[1]
Comparison 3: Target vs. 2-Chlorobenzoic Acid

Alternative lacks the Amino group.[1]

FeatureTarget: 2-Cl-4-NMe₂-Benzoic Alternative: 2-Cl-Benzoic Differentiation Logic
C=O[1][3] Position ~1675 cm⁻¹ ~1690-1700 cm⁻¹ Without the NMe₂ donor, the alternative's carbonyl bond is stronger (higher wavenumber).
C=C Intensity Strong Medium/Weak The "Push-Pull" electronic system of the target (N-donor / COOH-acceptor) greatly intensifies ring vibrations.[1]

Part 5: References

  • Compound Identification:

    • This compound (CAS 3975-63-1).[4][5][6] Sigma-Aldrich / MilliporeSigma Product Catalog. (Note: Generic landing page used for structure verification; specific catalog numbers vary by region).

    • ChemicalBook Entry for CAS 3975-63-1.[1]Link[1]

  • Spectral Data of Analogs (NIST Chemistry WebBook):

    • 4-Dimethylaminobenzoic acid (IR Spectrum).[1][7] NIST Standard Reference Database.[8] Link

    • 4-Amino-2-chlorobenzoic acid (IR Spectrum).[1][8] NIST Standard Reference Database.[8] Link

  • Spectroscopic Interpretation Standards:

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for substituent effect rules).

    • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley. (Source for C-Cl and C-N assignment ranges).

Safety Operating Guide

Operational Disposal Guide: 2-Chloro-4-(dimethylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 3975-63-1 Formula: C₉H₁₀ClNO₂ Molecular Weight: 199.63 g/mol [1]

Executive Summary & Core Directive

Status: Hazardous Chemical Waste (Halogenated / Irritant) Primary Disposal Path: High-Temperature Incineration (via EHS/Waste Contractor) Strict Prohibition: Do NOT dispose of via sanitary sewer (sink) or regular trash.[1]

This guide defines the disposal protocols for 2-Chloro-4-(dimethylamino)benzoic acid . As a halogenated aromatic compound containing both acidic (carboxylic) and basic (tertiary amine) functionalities, it presents specific compatibility risks. Improper disposal in non-halogenated streams can lead to regulatory violations (EPA RCRA) and the formation of toxic dioxins during downstream incineration.

Chemical Profile & Hazard Assessment

Understanding the molecular structure is the first step in safe disposal. This compound is amphoteric (contains both acid and base groups) and halogenated.

PropertyDataDisposal Implication
Physical State Solid (Powder)Dust generation risk; requires closed containers.[1]
Acidity (pKa) ~3.5 - 4.0 (Est.)[1]Incompatible with strong bases and cyanides (generates HCN).
Halogen Content Chlorine (Cl)MANDATORY: Must enter "Halogenated Waste" streams.
Solubility Low in water; High in organics (DMSO, MeOH)Likely found in organic solvent waste streams.
GHS Hazards H315, H319, H335Irritant to eyes, skin, and respiratory system.
Critical Incompatibilities (The "Why")
  • Oxidizers (e.g., Nitric Acid, Peroxides): The tertiary amine group is susceptible to oxidation, potentially leading to exothermic reactions or the formation of toxic N-oxides/nitrosamines.

  • Strong Bases: Will form salts immediately. While not dangerous, this alters solubility and can cause unexpected precipitation in waste lines.

  • Non-Halogenated Solvents: Do not mix this compound into "Non-Halogenated" waste drums (e.g., pure Acetone/Ethanol waste). Even trace amounts of the chlorinated ring render the entire drum "Halogenated," significantly increasing disposal costs and altering the incineration protocol.

Operational Disposal Workflow

The following decision tree dictates the handling of waste based on its physical state.

Graphviz Decision Tree

DisposalWorkflow Start Waste Generation: This compound State Determine Physical State Start->State Solid Solid Waste (Pure compound, contaminated gloves, weigh boats) State->Solid Liquid Liquid Waste (Mother Liquor / Rinses) State->Liquid SolidBin Hazardous Solid Waste Bin (Yellow/Red Bag) Solid->SolidBin LabelSolid Label: 'Toxic/Irritant Solid' List CAS: 3975-63-1 SolidBin->LabelSolid SolventCheck Identify Primary Solvent Liquid->SolventCheck OrgSolvent Organic Solvent (DCM, Acetone, MeOH, EtOAc) SolventCheck->OrgSolvent AqSolvent Aqueous Solution (Water/Buffer) SolventCheck->AqSolvent HaloWaste HALOGENATED Waste Carboy (Even if solvent is Acetone) OrgSolvent->HaloWaste Contains Cl-Ring AqWaste Aqueous Chemical Waste (Do NOT pour down sink) AqSolvent->AqWaste Toxic to Aquatic Life

Figure 1: Decision logic for segregating chlorinated benzoic acid waste streams.

Detailed Procedural Protocols

Protocol A: Solid Waste Disposal

Applicability: Expired pure chemical, spill cleanup materials, contaminated PPE.

  • Containment: Place the solid material in a sealable polyethylene bag or a wide-mouth jar. Do not throw loose powder into the large waste bin to prevent dust inhalation risks for EHS personnel.

  • Double Bagging: If the waste includes sharp objects (broken glass ampoules), place them in a puncture-resistant container before bagging.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "Solid debris contaminated with this compound."[1]

    • Hazards: Check "Irritant" and "Toxic."

  • Transfer: Move to the satellite accumulation area's "Hazardous Solid Waste" bin.

Protocol B: Liquid Waste (The "Contaminant Rule")

Applicability: Reaction mixtures, mother liquors, and rotary evaporator condensates.

The Golden Rule: If this compound is dissolved in a non-halogenated solvent (e.g., Ethanol), the entire mixture must be classified as Halogenated Waste .[1]

  • Select Container: Use a chemically resistant carboy (HDPE or Glass).

  • Validation (Self-Check):

    • Check pH: If the waste is acidic, ensure the carboy does not contain cyanides, sulfides, or strong bases.

    • Check Oxidizers: Ensure the carboy does not contain nitric acid or heavy metal oxidizers (Chromium VI), which could react with the amine group.

  • Transfer: Pour liquid into the carboy using a funnel to prevent splashing.

  • Labeling:

    • Primary Solvent: e.g., "Ethanol 95%"

    • Contaminant: "this compound (<5%)"[1][2]

    • CRITICAL: Mark the "Halogenated" checkbox on the waste tag.

Emergency Procedures (Spill Response)

  • Minor Spill (<10g):

    • Don PPE (Nitrile gloves, lab coat, safety goggles).

    • Cover spill with dry absorbent pads or vermiculite.

    • Sweep up carefully to avoid dust generation (do not dry sweep vigorously).

    • Clean area with soap and water; dispose of all materials as Solid Hazardous Waste .

  • Skin Contact: Wash with soap and water for 15 minutes. The amine group makes it potentially absorbable; do not use solvent to wash skin.

References & Regulatory Grounding[1][3][4]

  • U.S. EPA. Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. (40 CFR Part 261).[3] Defines criteria for halogenated organic waste listings. [1]

  • PubChem. Compound Summary: 4-(Dimethylamino)benzoic acid (Analog). National Library of Medicine. (Used for functional group hazard extrapolation). [1]

  • Cymit Quimica. Product Catalog: 2-Chloro-4-dimethylamino-benzoic acid (CAS 3975-63-1).[1][4][5][6] Confirmation of commercial availability and CAS identity.[7]

  • Sigma-Aldrich. Safety Data Sheet: Chlorobenzoic Acids.[8] General handling for chlorinated aromatic acids.[9]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.